Pyridachlometyl
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1358061-55-8 |
|---|---|
Molecular Formula |
C17H11ClF2N2 |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine |
InChI |
InChI=1S/C17H11ClF2N2/c1-10-14(11-6-3-2-4-7-11)16(17(18)22-21-10)15-12(19)8-5-9-13(15)20/h2-9H,1H3 |
InChI Key |
ZNBJSAAROMDHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pyridachlometyl: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel fungicide, Pyridachlometyl. Developed to address the growing challenge of fungicide resistance, this compound represents a new class of tubulin dynamics modulators. This document details its chemical structure, established synthesis routes, quantitative biological and toxicological data, and its unique mechanism of action.
Chemical Structure
This compound is a tetrasubstituted pyridazine (B1198779) derivative. Its chemical identity is defined by the following:
-
IUPAC Name: 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine
-
CAS Registry Number: 1358061-55-8
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Chemical Formula: C₁₇H₁₁ClF₂N₂
The structure is characterized by a central pyridazine ring substituted with a chlorine atom, a methyl group, a phenyl group, and a 2,6-difluorophenyl group.
Synthesis of this compound
The synthesis of this compound has been approached through several strategic routes, focusing on the efficient construction of the substituted pyridazine core. While specific, industrially optimized protocols with quantitative yields are often proprietary, the key transformations are well-documented in scientific literature.[1][2] Two primary strategies have been highlighted:
-
Transformation via a Pyridazinone Intermediate : This involves building a precursor molecule containing the 2,6-difluorophenyl group which is then converted into a pyridazinone ring system before final modification to this compound.[1]
-
Direct Introduction via Grignard Coupling : This method utilizes a pre-formed pyridazinone structure and introduces the 2,6-difluorophenyl group directly through a Grignard coupling reaction.[2]
A more detailed, plausible synthetic route is outlined below.
Experimental Protocol: A Representative Synthesis Route
The following multi-step synthesis is a representative pathway for obtaining this compound.
Step 1: Synthesis of a Pyridazinone Intermediate This crucial step involves the reaction of a suitably substituted precursor, often a γ-keto acid or its equivalent, with hydrazine (B178648) hydrate. The reaction condenses to form the heterocyclic pyridazinone ring.
Step 2: Introduction of the 2,6-difluorophenyl group If not already present on the precursor, the 2,6-difluorophenyl moiety is introduced. One reported method involves a Grignard reaction, where a Grignard reagent prepared from a 2,6-difluorophenyl halide is reacted with the pyridazinone intermediate.[2]
Step 3: Chlorination of the Pyridazinone The final step to yield this compound is the chlorination of the pyridazinone intermediate. This is typically achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), which converts the hydroxyl group of the pyridazinone tautomer into the chloro-substituent of the final product.
dot
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data
Quantitative data for this compound is available for its antifungal efficacy and its toxicological profile.
Antifungal Activity
This compound demonstrates potent, broad-spectrum antifungal activity. The half-maximal effective concentration (EC₅₀) against various fungal pathogens highlights its efficacy. Notably, it maintains high activity against fungal strains that have developed resistance to other fungicide classes like DMIs and QoIs.[1]
| Fungal Pathogen | Fungicide | EC₅₀ (ppm) Range | Resistance Noted |
| Cercospora beticola | This compound | 0.02 - 0.2 | No cross-resistance |
| (67 field isolates) | Carbendazim | Bimodal distribution (>2 ppm) | Yes |
| Difenoconazole | Varied, some >2 ppm | Yes | |
| Trifloxystrobin | Bimodal distribution (>2 ppm) | Yes |
Table 1: Comparative antifungal activity of this compound against Cercospora beticola isolates from sugar beet fields. Data demonstrates a unimodal sensitivity distribution for this compound, unlike other fungicides where resistant populations are evident.[1]
Toxicological Profile
Toxicology studies are crucial for assessing the safety profile of a new chemical entity. The No-Observed-Adverse-Effect-Level (NOAEL) is a key metric from these studies. The lowest NOAEL from all studies for this compound was determined to be 8 mg/kg bw/day in a two-year study in rats.[3][4]
| Study Type | Species | Administration Route | NOAEL (mg/kg/day) |
| Developmental Toxicity | Rat | Oral (gavage) | Maternal: 1000, Fetal: 1000 |
| Rabbit | Oral (gavage) | Maternal: 250, Fetal: 1000 | |
| Two-generation Reproductive | Rat | Oral (in diet) | Parental Male: 218, Parental Female: 329 |
| Toxicity | Offspring Male: 267, Offspring Female: 362 | ||
| Reproductive: >1145 |
Table 2: Summary of developmental and reproductive toxicity data for this compound.[1]
Mechanism of Action
This compound's fungicidal activity stems from a novel mode of action that disrupts microtubule dynamics, a critical process for cell division, growth, and intracellular transport in fungi.[1][5]
-
Target: Fungal β-tubulin.
-
Action: Unlike many fungicides that inhibit tubulin polymerization (e.g., benzimidazoles), this compound promotes tubulin polymerization and stabilizes existing microtubules.[5][6] This prevents the dynamic instability necessary for proper microtubule function, leading to mitotic arrest and cell death.
-
Binding Site: Crucially, this compound binds to a site on the tubulin dimer that is distinct from that of other tubulin-targeting fungicides.[1][5] Evidence suggests its binding site is the vinblastine-binding site or in close proximity.[2] This unique binding site is the basis for its lack of cross-resistance with fungicides like carbendazim.[1]
dot
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridachlometyl: A Technical Guide to a Novel Mode of Action Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridachlometyl is a novel fungicide developed by Sumitomo Chemical, representing a new chemical class with a unique mode of action targeting fungal tubulin.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and biological efficacy of this compound. Detailed experimental protocols for key bioassays are presented, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this innovative fungicide.
Discovery and Development
The discovery of this compound stemmed from a lead optimization program focused on identifying novel fungicides with new modes of action to combat the growing issue of fungicide resistance.[1][3] The development process involved a strategic structural transformation from a complex heterocyclic lead compound to a more synthetically accessible and cost-effective pyridazine (B1198779) derivative.[1][4][5]
From Lead Compound to this compound
The initial lead compound possessed a[1][2][6]triazolo[1,5-a]pyrimidine core structure and exhibited broad-spectrum antifungal activity.[1] Through structure-activity relationship (SAR) studies, researchers at Sumitomo Chemical identified that a key pharmacophore consisted of two nitrogen atoms within the heterocyclic ring and two phenyl groups.[1] This understanding led to the hypothesis that the complex fused-ring system was not essential for bioactivity.[1] Subsequent research focused on simpler monocyclic heterocyclic systems, which ultimately led to the identification of the pyridazine ring as a highly effective bioisostere.[4][5] Further optimization of the substituents on the pyridazine ring resulted in the selection of this compound as the development candidate, balancing high efficacy with a favorable safety and manufacturing profile.[1][7]
Synthesis
The synthesis of this compound can be achieved through two primary routes.[1] One method involves the transformation of a precursor containing a 2,6-difluorophenyl group via a pyridazinone intermediate.[1] An alternative, industrially efficient process utilizes a coupling reaction with a Grignard reagent to directly introduce the 2,6-difluorophenyl group onto the pyridazinone structure.[1]
A detailed synthetic scheme has been described starting from 2,6-difluorobenzaldehyde.[2] This involves conversion to a cyanohydrin derivative, followed by hydrolysis to a difluorinated mandelic acid, which is then converted to the corresponding phenyl glyoxylic acid.[2] This α-ketoacid undergoes a Knoevenagel-type condensation with methyl benzylmethyl ketone in the presence of titanium tetrachloride to yield a γ-hydroxybutenolide.[2] Ring enlargement of this intermediate with hydrazine (B178648) hydrate (B1144303) forms the pyridazinone, which is subsequently chlorinated using phosphorus oxychloride to yield this compound.[2]
Mechanism of Action
This compound exhibits a novel anti-tubulin mode of action, which distinguishes it from existing fungicides.[3][6][8] It is classified by the Fungicide Resistance Action Committee (FRAC) under group 53.[7][9]
Promotion of Tubulin Polymerization
Unlike benzimidazole (B57391) fungicides (e.g., carbendazim), which inhibit the polymerization of tubulin into microtubules, this compound promotes tubulin polymerization, leading to microtubule stabilization.[2][3][9] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, ultimately leading to cell death.
Unique Binding Site
The binding site of this compound on the tubulin dimer is distinct from that of other tubulin-targeting fungicides.[8][9] It is believed to bind at or near the vinblastine-binding site, whereas benzimidazoles bind at the colchicine (B1669291) site.[8][10] This different binding site is the basis for the lack of cross-resistance with existing major fungicide classes, including Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and benzimidazoles.[1][3][6]
Biological Efficacy and Properties
This compound demonstrates broad-spectrum fungicidal activity against a wide range of phytopathogens, primarily within the phyla Ascomycota and Basidiomycota.[1][2][3][11]
Antifungal Spectrum
In vitro and in vivo studies have confirmed the high efficacy of this compound against economically important plant diseases. It has shown excellent control of Cercospora leaf spot in sugar beet (Cercospora beticola), soybean purple stain (Cercospora kikuchii), and powdery mildew on various vegetable crops.[1]
Quantitative Efficacy Data
The half-maximal effective concentration (EC50) values of this compound against a range of fungal pathogens are presented in Table 1.
| Fungal Species | Common Name | EC50 (ppm)[1] |
| Fulvia fulva | Tomato leaf mold | 0.056 |
| Cercospora kikuchii | Soybean purple stain | 0.034 |
| Microdochium nivale | Pink snow mold | 0.17 |
| Botrytis cinerea | Gray mold | 0.047 |
| Sclerotinia sclerotiorum | White mold | 0.22 |
| Alternaria alternata | Alternaria leaf spot | 0.21 |
| Pyricularia oryzae | Rice blast | 0.040 |
| Cochliobolus miyabeanus | Brown spot of rice | 0.055 |
| Rhizoctonia solani | Rhizoctonia root rot | 0.023 |
| Gibberella fujikuroi | Bakanae disease | 1.2 |
| Fusarium oxysporum | Fusarium wilt | 0.075 |
| Verticillium dahliae | Verticillium wilt | 1.4 |
| Colletotrichum lagenarium | Anthracnose | 0.059 |
| Glomerella cingulata | Bitter rot | 1.7 |
| Aspergillus niger | Black mold | 0.038 |
| Penicillium digitatum | Green mold | 1.4 |
| Monilinia fructicola | Brown rot | 2.4 |
| Venturia inaequalis | Apple scab | 0.66 |
| Puccinia recondita | Brown rust of wheat | 0.40 |
| Blumeria graminis | Powdery mildew of wheat | 0.12 |
| Phytophthora infestans | Late blight | > 10 |
| Pythium ultimum | Damping-off | > 10 |
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is provided in Table 2.
| Property | Value | Reference |
| Physicochemical Properties | ||
| Molecular Formula | C₁₇H₁₁ClF₂N₂ | [3] |
| Molecular Weight | 316.7 g/mol | [3] |
| XLogP3 | 4.7 | [3] |
| Toxicological Data | ||
| Rat Acute Oral LD50 | > 2000 mg/kg | [7] |
| Rat Acute Dermal LD50 | > 2000 mg/kg | [7] |
| Bobwhite Quail Acute Oral LD50 | > 2000 mg/kg | [1] |
| Western Honeybee Acute Oral LD50 | > 23.8 µ g/bee | [1] |
| Western Honeybee Acute Contact LD50 | > 100 µ g/bee | [1] |
| No-Observed-Adverse-Effect Level (NOAEL) | 8 mg/kg bw per day (rats, 2-year study) | [8][11] |
| Acceptable Daily Intake (ADI) | 0.08 mg/kg bw per day | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Antifungal Susceptibility Testing (EC50 Determination)
This protocol is based on standard microtiter plate assays for determining the concentration of a fungicide that inhibits 50% of fungal growth.
Protocol:
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Fungal Isolate Preparation: Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Spore Suspension Preparation: Harvest spores from the agar plate using a sterile solution (e.g., sterile water with 0.05% Tween 20). Adjust the spore concentration to a final density of 1 x 10⁴ spores/mL using a hemocytometer.
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Fungicide Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
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Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in a suitable liquid medium (e.g., Potato Dextrose Broth) to create a range of concentrations. Ensure the final DMSO concentration does not inhibit fungal growth. Include a fungicide-free control (positive control) and a medium-only control (negative control).
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Inoculation: Inoculate each well (except the negative control) with the prepared spore suspension.
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Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus for a defined period (e.g., 2-7 days), until sufficient growth is observed in the positive control wells.
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Absorbance Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.
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Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring the increase in turbidity.
Protocol:
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Reagent Preparation: Thaw purified tubulin (e.g., porcine brain tubulin), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 10x stock of this compound and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor) in the polymerization buffer.
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Reaction Mixture: On ice, prepare a tubulin reaction mix to a final concentration of approximately 3 mg/mL in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.
-
Assay Plate Preparation: Add the 10x test compounds to a 96-well, half-area, clear-bottom plate. Include wells for positive and negative controls. Pre-warm the plate to 37°C.
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Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix to the wells containing the test compounds.
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Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
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Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Compare the polymerization curves of this compound-treated samples to the controls to determine its effect on tubulin polymerization. An increase in the rate and extent of polymerization compared to the DMSO control indicates promotion of polymerization.
Greenhouse Pot Test for Protective Efficacy
This protocol assesses the ability of a fungicide to prevent disease establishment when applied before pathogen inoculation.
Protocol:
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Plant Propagation: Grow susceptible host plants (e.g., sugar beet for Cercospora beticola) in pots under greenhouse conditions until they reach a suitable growth stage (e.g., 4-6 true leaves).
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Fungicide Application: Prepare spray solutions of this compound at various concentrations. Spray the plants to the point of runoff, ensuring thorough coverage. Include an untreated control and a standard fungicide control (e.g., mancozeb).
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Drying and Incubation: Allow the fungicide application to dry on the plant foliage for a specified period (e.g., 3 days) under greenhouse conditions.
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Pathogen Inoculation: Prepare a conidial suspension of the target pathogen (e.g., C. beticola at 1 x 10⁴ spores/mL). Inoculate the treated plants by spraying the spore suspension evenly over the foliage.[1]
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Incubation in High Humidity: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for 24-48 hours to facilitate infection.
-
Disease Development: Return the plants to standard greenhouse conditions for a period sufficient for disease symptoms to develop in the untreated control plants (e.g., 10-14 days).
-
Disease Assessment: Evaluate disease severity on the leaves of each plant. This can be done by visually estimating the percentage of leaf area affected by the disease or by using a disease rating scale.
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.
Conclusion
This compound is a significant advancement in fungicide development, offering a novel mode of action that is crucial for managing fungicide resistance.[3][6][12] Its unique mechanism of promoting tubulin polymerization, coupled with its broad-spectrum efficacy and lack of cross-resistance with existing fungicides, makes it a valuable tool for integrated disease management programs.[1][2] The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals in the field of crop protection and drug development. Further research into the full potential and application of this compound and other tubulin dynamics modulators is warranted.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
- 3. This compound | C17H11ClF2N2 | CID 71615984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pyridachlometyl: An In-depth Technical Guide to its Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridachlometyl is a novel fungicide characterized by a unique tetrasubstituted pyridazine (B1198779) ring structure. It represents a new class of fungicides that modulate tubulin dynamics, exhibiting potent, broad-spectrum activity against a range of phytopathogenic fungi, particularly from the Ascomycota and Basidiomycota phyla.[1][2][3] Its distinct mode of action, which involves promoting tubulin polymerization, sets it apart from existing tubulin-targeting fungicides like benzimidazoles that inhibit polymerization.[1][4] This novel mechanism provides a crucial tool for managing fungicide resistance, as this compound demonstrates no cross-resistance with current major fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), succinate (B1194679) dehydrogenase inhibitors (SDHIs), and benzimidazoles.[2][5] This guide provides a comprehensive overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Antifungal Spectrum
This compound has demonstrated significant in vitro and in vivo efficacy against a variety of fungal plant pathogens. The following tables summarize the quantitative data on its antifungal activity, primarily expressed as the half-maximal effective concentration (EC50).
Table 1: In Vitro Antifungal Activity of this compound against Various Phytopathogenic Fungi
| Fungal Species | Common Disease | EC50 (ppm) |
| Fluvia fulva | Tomato Leaf Mold | Not specified |
| Cercospora kikuchii | Soybean Purple Seed Stain | Not specified |
| Microdochium nivale | Pink Snow Mold | Not specified |
| Cercospora beticola | Sugar Beet Leaf Spot | 0.02 - 0.2 |
Data for Fluvia fulva, Cercospora kikuchii, and Microdochium nivale are noted as showing high antifungal activity, though specific EC50 values were not provided in the source material.[5] The EC50 range for Cercospora beticola is based on a study of 67 field isolates.[5]
Table 2: Efficacy of this compound in Greenhouse Trials against Cercospora beticola on Sugar Beet
| Treatment Concentration (ppm) | Application Timing | Disease Control (%) |
| 200 | Preventive | 97 - 98 |
| 133 | Preventive | 98 |
| 200 | Post-infection | 41 |
| 133 | Post-infection | 39 |
| 200 | Long-term (17 days) | 86 |
| 133 | Long-term (17 days) | 79 |
Preventive applications were made 3 days before inoculation, while post-infection treatments were applied 2 days after inoculation.[5]
Mechanism of Action: Tubulin Dynamics Modulation
This compound's primary mode of action is the modulation of fungal microtubule dynamics.[5] Unlike many other tubulin-targeting agents that inhibit polymerization, this compound promotes it.[1][4] It binds to a site on the tubulin protein that is distinct from that of benzimidazole (B57391) fungicides, such as carbendazim.[4][5] This unique binding site is believed to be in or near the vinblastine-binding site.[4][6] By promoting polymerization and stabilizing microtubules, this compound disrupts essential cellular processes in fungi that rely on dynamic microtubule instability, such as cell division and intracellular transport, ultimately leading to fungal cell death.
References
- 1. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. researchgate.net [researchgate.net]
Pyridachlometyl: A Technical Guide to its Fungicidal Activity Against Ascomycota
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridachlometyl is a novel fungicide demonstrating potent and broad-spectrum activity against a wide range of phytopathogenic fungi, particularly within the phylum Ascomycota. Developed by Sumitomo Chemical, this active ingredient introduces a unique mode of action, targeting tubulin polymerization with no cross-resistance to existing fungicide classes. This technical guide provides an in-depth overview of this compound's fungicidal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Visualizations of its mode of action and experimental workflows are provided to facilitate a comprehensive understanding for research and development professionals in the agrochemical and pharmaceutical fields.
Introduction
The continuous evolution of fungicide resistance in pathogenic fungi presents a significant challenge to global food security and necessitates the discovery of novel chemical entities with new modes of action. This compound (S-2190) emerges as a promising solution, belonging to a new chemical class of tubulin polymerization promoters.[1][2] Its unique mechanism of targeting microtubule dynamics distinguishes it from established fungicides, making it a valuable tool for resistance management strategies.[1][3] This document synthesizes the available technical data on this compound, with a focus on its activity against economically important Ascomycota pathogens.
Mode of Action: A Novel Anti-Tubulin Mechanism
This compound's fungicidal activity stems from its ability to bind to fungal tubulin and promote its polymerization, leading to microtubule stabilization.[2][3] This disruption of microtubule dynamics is catastrophic for fungal cells, interfering with essential processes such as cell division and intracellular transport.
Crucially, the binding site of this compound on the tubulin protein is distinct from that of other tubulin-targeting fungicides, such as the benzimidazoles (e.g., carbendazim), which are tubulin polymerization inhibitors.[1][3] This distinction is the basis for the lack of cross-resistance observed between this compound and other major fungicide classes, including ergosterol (B1671047) biosynthesis inhibitors (DMIs), respiratory inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][3]
While resistance to this compound has been induced in laboratory settings through UV mutagenesis in fungi like Zymoseptoria tritici and Penicillium digitatum, the mutations identified in tubulin-coding genes differ from those conferring resistance to benzimidazole (B57391) fungicides.[1]
Caption: this compound's mode of action on fungal tubulin.
Quantitative Fungicidal Activity
This compound exhibits potent in vitro and in vivo activity against a broad spectrum of Ascomycota species. The following tables summarize the available quantitative data.
Table 1: In Vitro Fungicidal Activity of this compound against Ascomycota Species
| Fungal Species | Class | EC50 (ppm) |
| Fulvia fulva | Dothideomycetes | 0.056 |
| Cercospora beticola | Dothideomycetes | 0.17 |
| Cercospora kikuchii | Dothideomycetes | 0.047 |
| Alternaria solani | Dothideomycetes | 0.22 |
| Cochliobolus miyabeanus | Dothideomycetes | 0.21 |
| Venturia inaequalis | Dothideomycetes | 0.040 |
| Pyricularia oryzae | Sordariomycetes | 0.055 |
| Colletotrichum gloeosporioides | Sordariomycetes | 0.023 |
| Colletotrichum acutatum | Sordariomycetes | 1.2 |
| Microdochium nivale | Sordariomycetes | 0.075 |
| Fusarium graminearum | Sordariomycetes | 1.4 |
| Botrytis cinerea | Leotiomycetes | 0.059 |
| Sclerotinia sclerotiorum | Leotiomycetes | 1.7 |
| Clarireedia homoeocarpa | Leotiomycetes | 0.038 |
| Penicillium digitatum | Eurotiomycetes | 1.4 |
| Penicillium expansum | Eurotiomycetes | 2.4 |
| (Data sourced from Sumitomo Chemical Co., Ltd. technical report)[3] |
Table 2: In Vivo Disease Control Efficacy of this compound against Cercospora beticola on Sugar Beet
| Treatment Timing | Application Rate (ppm) | Disease Control (%) |
| Preventive (3 days before inoculation) | 200 | 97 |
| Preventive (3 days before inoculation) | 133 | 98 |
| Curative (2 days post-inoculation) | 200 | 41 |
| Curative (2 days post-inoculation) | 133 | 39 |
| Long-term (17 days before inoculation) | 200 | 86 |
| Long-term (17 days before inoculation) | 133 | 79 |
| (Data sourced from Sumitomo Chemical Co., Ltd. technical report)[3] |
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
In Vitro Antifungal Assays
This method is suitable for determining the half-maximal effective concentration (EC50) for fungi that can be cultured in liquid media.
Protocol:
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate solid medium. Spores or mycelial fragments are harvested and suspended in a suitable liquid medium to a standardized density (e.g., 1 x 10^5 spores/mL).
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made in the liquid culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, aliquots of the fungal inoculum are added to wells containing the different concentrations of this compound. Control wells containing only the fungal inoculum and DMSO (at the same concentration as the treatment wells) are included.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific fungal species (e.g., 25°C, 72 hours).
-
Growth Assessment: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.
This method is used for fungi that are typically cultured on solid media.
Protocol:
-
Medium Preparation: A suitable agar (B569324) medium (e.g., potato dextrose agar) is prepared and autoclaved. While the medium is still molten, this compound (dissolved in a small amount of a suitable solvent like DMSO) is added to achieve the desired final concentrations. The medium is then poured into Petri dishes.
-
Inoculation: A small plug of mycelium from an actively growing culture of the test fungus is placed in the center of the agar plate.
-
Incubation: The plates are incubated under optimal growth conditions until the fungal growth in the control plate (containing only the solvent) has reached a predetermined diameter.
-
Growth Assessment: The diameter of the fungal colony is measured in two perpendicular directions.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is determined from a dose-response curve.
Caption: Generalized workflow for in vitro fungicidal assays.
In Vivo Disease Control Assays (Pot Trials)
These experiments are designed to evaluate the efficacy of this compound in a more realistic setting, using whole plants. The example below is for Cercospora beticola on sugar beet.
Protocol:
-
Plant Cultivation: Sugar beet seedlings are grown in pots under greenhouse conditions until they reach a suitable growth stage (e.g., 4-5 true leaves).
-
Fungicide Application: this compound is formulated as a sprayable solution and applied to the plants at various concentrations. For preventive trials, the application is done before inoculation with the pathogen. For curative trials, the application is done after inoculation.
-
Pathogen Inoculation: A conidial suspension of Cercospora beticola is prepared and sprayed onto the leaves of the sugar beet plants.
-
Incubation: The inoculated plants are maintained in a high-humidity environment for a period to allow for infection and disease development.
-
Disease Assessment: After a set incubation period (e.g., 10-14 days), the severity of the disease on the leaves is assessed visually using a rating scale (e.g., percentage of leaf area affected by lesions).
-
Data Analysis: The disease severity in the treated plants is compared to that in untreated control plants to calculate the percentage of disease control.
Resistance Profile
A key advantage of this compound is its lack of cross-resistance with existing fungicides.[3] Field isolates of Cercospora beticola resistant to carbendazim (B180503) (a tubulin inhibitor), difenoconazole (B1670550) (a DMI), and trifloxystrobin (B1683241) (a QoI) were found to be sensitive to this compound.[3] The sensitivity distribution for this compound in a population of 67 C. beticola isolates showed a unimodal distribution with a clear EC50 peak between 0.02 and 0.2 ppm, whereas the distributions for carbendazim and trifloxystrobin were bimodal, indicating distinct resistant and sensitive subpopulations.[3][4][5]
Caption: Lack of cross-resistance between this compound and other fungicides.
Conclusion
This compound represents a significant advancement in the field of fungicides, offering a novel mode of action with potent activity against a broad range of Ascomycota pathogens. Its lack of cross-resistance to existing fungicide classes makes it an invaluable component of integrated pest management and resistance management programs. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising fungicidal agent. As with any new fungicide, strict resistance management strategies are recommended for its practical and sustainable use in agriculture.[1]
References
- 1. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pyridachlometyl: A Technical Guide to its Efficacy Against Basidiomycota Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridachlometyl is a novel fungicide characterized by a unique pyridazine (B1198779) core structure, offering a distinct mode of action against a broad spectrum of phytopathogenic fungi.[1][2] Developed by Sumitomo Chemical, this active ingredient represents a new tool in the management of fungal diseases, particularly in the context of increasing resistance to existing fungicide classes.[1][3] This technical guide provides an in-depth analysis of the efficacy of this compound against pathogens belonging to the phylum Basidiomycota, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to determine its activity.
Core Mechanism of Action: Disruption of Microtubule Dynamics
This compound's fungicidal activity stems from its ability to bind to fungal tubulin, a protein crucial for the formation and function of microtubules.[2][4] Unlike many other tubulin-targeting fungicides that inhibit tubulin polymerization, this compound acts as a microtubule stabilizer, promoting polymerization and preventing the dynamic instability necessary for essential cellular processes.[1][5] This disruption of microtubule dynamics interferes with critical functions such as mitosis and intracellular transport, ultimately leading to fungal cell death.[1] Notably, this compound binds to a site on the tubulin protein that is distinct from that of benzimidazole (B57391) fungicides, resulting in a lack of cross-resistance with this and other major fungicide classes like DMIs, QoIs, and SDHIs.[1][2][4]
Quantitative Efficacy Against Basidiomycota Pathogens
This compound has demonstrated significant in vitro activity against a range of Basidiomycota pathogens. The following table summarizes the available quantitative data on its efficacy, primarily expressed as the half-maximal effective concentration (EC50).
| Pathogen Species | Common Disease Name | Host Plant(s) | EC50 (ppm) | Reference(s) |
| Rhizoctonia solani | Rhizoctonia root and crown rot | Pepper, various crops | 0.66 | [1] |
| Ustilago maydis | Corn smut | Maize | 0.12 | [1] |
Note: There is currently a lack of publicly available, specific quantitative efficacy data for this compound against major Basidiomycota pathogens such as rusts (Puccinia spp.) and bunts (Tilletia spp.). The experimental protocols outlined below describe established methodologies that could be employed to generate such data.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of a fungicide's efficacy. The following sections describe methodologies for key in vitro and in planta experiments to evaluate the effectiveness of this compound against Basidiomycota pathogens.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the vegetative growth of filamentous Basidiomycota.
1. Fungal Isolate and Culture Preparation:
-
Obtain a pure culture of the target Basidiomycota pathogen (e.g., Rhizoctonia solani).
-
Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at an optimal temperature and humidity until sufficient mycelial growth is achieved.
2. Fungicide Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform a serial dilution of the stock solution to obtain a range of desired test concentrations.
3. Assay Procedure:
-
Amend molten PDA with the different concentrations of this compound. A control plate with only the solvent should also be prepared.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug of a standardized size (e.g., 5 mm diameter) from the actively growing edge of the fungal culture onto the center of each agar plate.
-
Incubate the plates under optimal growth conditions for the specific pathogen.
4. Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
In Planta Efficacy Trial for Rust Fungi (Puccinia spp.)
This protocol outlines a greenhouse-based experiment to assess the protective and curative activity of this compound against rust diseases on a susceptible host plant.
1. Plant Material and Inoculum:
-
Grow a susceptible wheat variety to the desired growth stage (e.g., two to three-leaf stage) in pots under controlled greenhouse conditions.
-
Prepare a fresh urediniospore suspension of the target rust pathogen (e.g., Puccinia striiformis f. sp. tritici) in a carrier solution (e.g., sterile water with a surfactant).
2. Fungicide Application:
-
For protective treatment, apply this compound at various concentrations to the plants before inoculation.
-
For curative treatment, apply the fungicide at different time points after inoculation.
-
Include an untreated control and a positive control (a known effective fungicide).
3. Inoculation and Incubation:
-
Inoculate the plants by spraying the urediniospore suspension onto the leaves.
-
Place the inoculated plants in a dew chamber with high humidity and optimal temperature for spore germination and infection.
-
After the dew period, transfer the plants back to the greenhouse.
4. Disease Assessment:
-
At a set time post-inoculation (e.g., 10-14 days), assess the disease severity on the leaves. This can be done by estimating the percentage of leaf area covered by rust pustules using a standardized rating scale.
5. Data Analysis:
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Signaling Pathways and Cellular Impact
The primary mode of action of this compound is the disruption of microtubule dynamics. This fundamental process has cascading effects on various cellular signaling pathways and functions within the fungal cell. While specific research on the downstream signaling consequences of this compound in Basidiomycota is limited, the known roles of microtubules allow for logical inferences.
Disruption of microtubule stability directly impacts the cell cycle, particularly during mitosis where microtubules form the mitotic spindle essential for chromosome segregation. By stabilizing microtubules, this compound would prevent the necessary disassembly of the spindle, leading to a mitotic arrest and ultimately apoptosis or cell death. Furthermore, microtubules serve as tracks for intracellular transport of vesicles, organelles, and other cellular components. Impairing this transport system would disrupt nutrient uptake, secretion of virulence factors, and overall cellular organization, contributing to the fungicidal effect.
Conclusion
This compound presents a valuable addition to the fungicide market with its novel mode of action targeting tubulin polymerization. Its demonstrated efficacy against key Basidiomycota pathogens like Rhizoctonia solani and Ustilago maydis highlights its potential for broad-spectrum disease control. The absence of cross-resistance with existing fungicide classes makes it a critical tool for resistance management strategies. However, further research is needed to fully elucidate its efficacy against a wider range of economically important Basidiomycota, including rusts and bunts, and to detail the specific downstream signaling pathways affected by its unique mechanism of action. The experimental protocols outlined in this guide provide a framework for generating this crucial data, which will be vital for the strategic deployment of this compound in integrated pest management programs.
References
- 1. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
The Fungicide Pyridachlometyl: A Technical Guide to its Impact on Fungal Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridachlometyl is a novel fungicide that presents a unique mechanism of action by promoting the polymerization of fungal tubulin, leading to the stabilization of microtubules. This activity disrupts essential cellular processes reliant on microtubule dynamics, such as mitosis and intracellular transport, ultimately resulting in fungal cell death. Its binding site on the tubulin dimer is distinct from that of established fungicides like benzimidazoles, positioning it as a valuable tool in anti-resistance strategies. This technical guide provides a comprehensive overview of the available data on this compound's effects on microtubule dynamics, including its antifungal efficacy, the molecular basis of resistance, and detailed experimental protocols for its study.
Introduction
The relentless evolution of fungicide resistance in pathogenic fungi poses a significant threat to global food security and necessitates the discovery of novel modes of action. This compound, a pyridazine (B1198779) derivative, has emerged as a promising solution, classified as a tubulin polymerization promoter[1][2][3]. Unlike many conventional antifungal agents that inhibit tubulin assembly, this compound actively stabilizes microtubule structures, a mechanism analogous to the action of the well-known anti-cancer drug paclitaxel, though their binding sites differ[1][2]. This distinct mechanism of action means that this compound does not exhibit cross-resistance with fungicides targeting other sites, such as ergosterol (B1671047) biosynthesis inhibitors or respiratory inhibitors[1][2][3].
Mechanism of Action: Promotion of Tubulin Polymerization
This compound's fungicidal activity stems from its direct interaction with tubulin, the protein subunit of microtubules. It binds to a site near the interface of α- and β-tubulin dimers, which is believed to be at or in close proximity to the vinblastine-binding site[1]. This binding event promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, thereby inhibiting their depolymerization[1][2]. The stabilization of microtubules disrupts the delicate balance of microtubule dynamics, which is crucial for a variety of cellular functions, including the formation of the mitotic spindle during cell division and the transport of organelles and vesicles. This disruption ultimately leads to cell cycle arrest and apoptosis in the target fungi.
The following diagram illustrates the proposed mechanism of action of this compound and the development of resistance through tubulin mutations.
References
- 1. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Toxicological Profile of Pyridachlometyl (CAS No. 1358061-55-8)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of Pyridachlometyl (CAS No. 1358061-55-8), a novel fungicide. The information presented is intended for researchers, scientists, and drug development professionals to support safety assessments and inform future research. This compound's primary mode of action is the promotion of tubulin polymerization, a novel mechanism for fungicides.[1][2][3] Toxicological evaluation in various animal models indicates that the primary target organs are the liver and thyroid.[4][5] No evidence of fertility, teratogenicity, or genotoxicity has been observed.[4][5] This document summarizes key toxicological data, details the experimental methodologies employed in these studies, and provides visualizations of relevant pathways and workflows.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine |
| CAS Number | 1358061-55-8 |
| Molecular Formula | C₁₇H₁₁ClF₂N₂ |
| Molecular Weight | 316.7 g/mol |
Toxicological Profile
A battery of toxicological studies has been conducted to characterize the potential hazards of this compound. These studies were performed in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Toxicity
No data on the acute toxicity of this compound was found in the public domain.
Sub-acute and Chronic Toxicity
Repeated dose toxicity studies have been conducted in rats, mice, and dogs to evaluate the effects of long-term exposure to this compound. The primary adverse effects observed were related to the liver and thyroid, including increased organ weight and histopathological changes such as hepatocellular hypertrophy.[4][5]
Table 1: Summary of Sub-acute and Chronic Toxicity Studies
| Study | Species | Duration | Key Findings | NOAEL |
| Sub-acute Oral | Rat | 90 days | Increased liver and thyroid weight, hepatocellular hypertrophy. | 291 mg/kg bw/day (M), 351 mg/kg bw/day (F) |
| Sub-acute Oral | Mouse | 90 days | Increased liver weight, hepatocellular hypertrophy. | 517 mg/kg bw/day (M), 650 mg/kg bw/day (F) |
| Sub-acute Oral | Dog | 90 days | No significant adverse effects reported. | 100 mg/kg bw/day |
| Chronic Oral | Rat | 2 years | Increased incidence of thyroid follicular cell and hepatocellular adenomas/carcinomas. | 8 mg/kg bw/day |
| Carcinogenicity | Mouse | 18 months | Increased incidence of hepatocellular adenomas/carcinomas. | 83 mg/kg bw/day (M), 317 mg/kg bw/day (F) |
NOAEL: No-Observed-Adverse-Effect Level; M: Male; F: Female; bw: body weight.
Genotoxicity
This compound has been evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays. The results indicate that this compound is not genotoxic.
Table 2: Summary of Genotoxicity Studies
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium and Escherichia coli | With and Without | Negative |
| In Vitro Chromosome Aberration | Chinese Hamster Lung (CHL/IU) cells | With and Without | Positive |
| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative |
Reproductive and Developmental Toxicity
The potential effects of this compound on reproduction and development have been assessed in rats and rabbits. The results showed no adverse effects on fertility or teratogenicity.[4][5]
Table 3: Summary of Reproductive and Developmental Toxicity Studies
| Study | Species | Key Findings | NOAEL (Maternal) | NOAEL (Developmental/Fetal) | NOAEL (Reproductive) |
| Two-Generation Reproductive Toxicity | Rat | No adverse effects on reproductive parameters. | 218 mg/kg bw/day (M), 329 mg/kg bw/day (F) | 267 mg/kg bw/day (M), 362 mg/kg bw/day (F) | 1145 mg/kg bw/day (M), 1697 mg/kg bw/day (F) |
| Developmental Toxicity | Rat | No treatment-related fetal abnormalities. | 1000 mg/kg bw/day | 1000 mg/kg bw/day | N/A |
| Developmental Toxicity | Rabbit | No treatment-related fetal abnormalities. | 250 mg/kg bw/day | 1000 mg/kg bw/day | N/A |
Mechanism of Action: Tubulin Polymerization
This compound exhibits its fungicidal activity through a novel mode of action: the promotion of tubulin polymerization.[1][2][3] Unlike other anti-tubulin agents that inhibit polymerization, this compound stabilizes microtubule structures, leading to disruption of essential cellular processes in fungi, such as cell division and intracellular transport.[1]
References
- 1. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 5. oecd.org [oecd.org]
Environmental Fate and Degradation of Pyridachlometyl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridachlometyl is a novel fungicide belonging to the pyridazine (B1198779) class of chemicals. Understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This technical guide provides a comprehensive overview of the available scientific information on the hydrolysis, photolysis, aerobic soil metabolism, and bioaccumulation potential of this compound. While a complete dataset with detailed experimental protocols from proprietary registration studies is not publicly available, this document synthesizes the key findings from accessible scientific literature and regulatory summaries to provide a robust understanding of the environmental behavior of this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a substance is essential for predicting its environmental distribution and fate.
| Property | Value | Reference |
| IUPAC Name | 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine | [1] |
| CAS Number | 1358061-55-8 | [1] |
| Molecular Formula | C₁₇H₁₁ClF₂N₂ | [1] |
| Molecular Weight | 316.7 g/mol | [2] |
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of chemical compounds in the environment that do not involve biological activity.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, sometimes causing it to break down.
Quantitative Data
This compound has been shown to be stable to hydrolysis across a range of environmentally relevant pH values.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 4 | 25 | > 1 year | [3] |
| 7 | 25 | > 1 year | [3] |
| 9 | 25 | > 1 year | [3] |
Experimental Protocol (Based on OECD Guideline 111)
While the specific protocol for the this compound hydrolysis study is not publicly available, such studies are typically conducted following the OECD Guideline 111: "Hydrolysis as a Function of pH." A general methodology would involve:
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
Test Substance: ¹⁴C-labeled this compound is added to the buffer solutions at a known concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period.
-
Sampling and Analysis: Samples are taken at various intervals and analyzed for the parent compound and potential degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.
Photolysis in Water
Photolysis is the decomposition of molecules by light.
Quantitative Data
Photodegradation is a significant route of degradation for this compound in aquatic environments.
| Medium | pH | Light Source | Half-life (t½) (days) | Reference |
| Buffer Solution | 7 | Natural Sunlight (Tokyo, spring equivalent) | 47.6 - 52.7 | [3] |
Experimental Protocol (Based on OECD Guideline for Phototransformation of Chemicals in Water)
A typical photolysis study would adhere to the following principles:
-
Test System: A sterile, buffered aqueous solution (pH 7) containing the test substance.
-
Test Substance: ¹⁴C-labeled this compound is used to facilitate the tracking of the parent compound and its transformation products.
-
Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. Control samples are incubated in the dark.
-
Incubation: The test solutions are exposed to the light source at a constant temperature.
-
Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC with radiometric detection to determine the concentration of this compound and its photoproducts.
-
Quantum Yield: The quantum yield would be determined to calculate the environmental half-life under specific light conditions.
Biotic Degradation
Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms.
Aerobic Soil Metabolism
This process examines the degradation of a substance in soil in the presence of oxygen and microbial activity.
Quantitative Data
This compound is persistent in soil under aerobic conditions.
| Soil Type(s) | Temperature (°C) | Half-life (DT₅₀) (days) | Reference |
| Not specified | 20 | 273 - 1,450 | [3] |
Experimental Protocol (Based on OECD Guideline 307)
Studies on the aerobic transformation of substances in soil generally follow the OECD 307 guideline:
-
Test System: Samples of fresh soil with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.
-
Test Substance: ¹⁴C-labeled this compound is applied to the soil samples.
-
Incubation: The treated soil is incubated in the dark under controlled aerobic conditions (maintained by a continuous flow of air) and at a constant temperature (e.g., 20°C) and moisture level.
-
Trapping of Volatiles: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped in appropriate solutions (e.g., potassium hydroxide (B78521) and ethylene (B1197577) glycol, respectively).
-
Sampling and Analysis: Soil samples are taken at various intervals and extracted. The extracts are analyzed by methods such as HPLC and Thin-Layer Chromatography (TLC) to identify and quantify the parent substance and its metabolites. Non-extractable residues are determined by combustion analysis.
-
Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated to determine the DT₅₀ (time for 50% dissipation) and DT₉₀ values.
Degradation Pathways
The primary degradation pathway of this compound in the environment, as identified in the available literature, involves the modification of the methyl group on the pyridazine ring.
References
Pyridachlometyl Metabolism in Plants: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of pyridachlometyl metabolism in plant species. This compound, a novel fungicide, undergoes metabolic transformation within plants, a critical factor in its efficacy and environmental fate. This document synthesizes available data on its metabolic pathways, identifies key metabolites, and outlines representative experimental protocols for its analysis. Due to the limited availability of public quantitative data, this guide focuses on the established metabolic routes and provides a generalized, yet detailed, framework for experimental investigation.
Introduction
This compound is a fungicide developed to combat a range of plant pathogenic fungi. Its mode of action and metabolic fate within target and non-target plant species are of significant interest for assessing its efficacy, persistence, and potential for residue accumulation. Understanding the metabolic pathways is crucial for predicting its environmental impact and ensuring food safety.
Studies have been conducted on the metabolism of this compound in several key agricultural crops, including wheat, tomato, and sugar beet.[1] These investigations have revealed a consistent pattern of metabolic transformation across different plant species.
Metabolic Pathways of this compound in Plants
The metabolism of this compound in plants primarily proceeds through a series of Phase I and Phase II detoxification reactions. The core metabolic transformations involve oxidation and subsequent conjugation.[1][2]
Phase I Metabolism: Oxidation
The initial and primary metabolic step is the hydroxylation of the methyl group at the sixth position of the pyridazine (B1198779) ring.[1][2] This oxidation reaction introduces a hydroxyl functional group, creating a more polar metabolite that is more susceptible to further enzymatic reactions. This hydroxylation is a common metabolic route for xenobiotics in plants, often catalyzed by cytochrome P450 monooxygenases.
Phase II Metabolism: Conjugation
Following hydroxylation, the resulting hydroxylated metabolite can undergo several conjugation pathways:
-
Carboxylic Acid Formation: The hydroxylated methyl group can be further oxidized to a carboxylic acid.[2]
-
Glucuronide Conjugation: The hydroxyl group can be conjugated with glucuronic acid, forming a glucuronide conjugate.[2] This process increases the water solubility of the metabolite, facilitating its sequestration in vacuoles or transport within the plant.
-
Glutathione (B108866) Conjugation: Another significant pathway involves the substitution of a chlorine atom on the pyridazine ring with glutathione. This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized into cysteine conjugates, thiol derivatives, or mercapturic acid conjugates.[2]
The metabolic pathways in wheat, tomato, and sugar beet have been reported to be similar.[1]
Metabolic Pathway Diagram
Caption: Proposed metabolic pathway of this compound in plants.
Quantitative Data Summary
A thorough review of publicly available scientific literature and regulatory documents did not yield specific quantitative data on the concentrations of this compound metabolites or their dissipation half-lives in wheat, tomato, or sugar beet. The primary studies, while establishing the metabolic pathways, have not been published with detailed quantitative results. Therefore, a comprehensive table of quantitative data cannot be provided at this time.
The following table summarizes the identified metabolic reactions and the resulting classes of metabolites.
| Metabolic Reaction | Metabolite Class | Plant Species |
| Hydroxylation of the methyl group | Hydroxylated this compound | Wheat, Tomato, Sugar Beet[1] |
| Oxidation of the hydroxylated methyl group | Carboxylic Acid Derivative | General plant metabolism[2] |
| Glucuronide Conjugation | Glucuronide Conjugate | General plant metabolism[2] |
| Glutathione Conjugation | Glutathione Conjugate | General plant metabolism[2] |
| Further metabolism of Glutathione Conjugate | Cysteine Conjugates, Thiol Derivatives, Mercapturic Acid Conjugates | General plant metabolism[2] |
Experimental Protocols
While the specific protocols used in the original this compound metabolism studies are not publicly available, a representative methodology for the extraction and analysis of this compound and its metabolites from plant matrices can be outlined based on standard practices for pesticide residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach.
Representative Experimental Workflow for Metabolite Analysis
Caption: A typical workflow for this compound metabolite analysis.
Detailed Representative Protocol
4.1. Objective: To extract and quantify this compound and its major metabolites from a plant matrix (e.g., tomato fruit).
4.2. Materials and Reagents:
-
Plant tissue (e.g., tomato fruit)
-
Homogenizer (e.g., blender or bead beater)
-
Centrifuge tubes (50 mL)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Analytical standards of this compound and its potential metabolites
-
LC-MS/MS system with an electrospray ionization (ESI) source
4.3. Procedure:
4.3.1. Sample Preparation:
-
Weigh 10-15 g of the representative plant sample into a blending vessel.
-
Add an equal amount of water and homogenize for 2-3 minutes to achieve a uniform consistency.
4.3.2. QuEChERS Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
4.3.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.
4.3.4. LC-MS/MS Analysis:
-
Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered extract with an appropriate mobile phase if necessary.
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor-to-product ion transitions for this compound and each target metabolite need to be determined by infusing pure standards.
-
4.4. Data Analysis:
-
Quantify the concentration of this compound and its metabolites by comparing the peak areas from the samples to those of a matrix-matched calibration curve prepared with analytical standards.
-
Confirm the identity of the metabolites by comparing retention times and ion ratios with the analytical standards.
Conclusion
The metabolism of this compound in key plant species such as wheat, tomato, and sugar beet follows a predictable pathway of oxidation and conjugation. While the qualitative aspects of this metabolism are established, there is a notable absence of publicly available quantitative data. The provided technical guide summarizes the current knowledge and presents a representative, state-of-the-art analytical workflow to facilitate further research in this area. Future studies should aim to quantify the formation and dissipation of this compound metabolites in various plant species under different environmental conditions to provide a more complete picture of its behavior in the agroecosystem.
References
The Fungal Cell Battlefield: A Technical Guide to the Pharmacokinetics of Pyridachlometyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridachlometyl is a novel fungicide with a unique mode of action, targeting fungal tubulin dynamics to effectively control a broad spectrum of plant-pathogenic fungi. Developed by Sumitomo Chemical, it represents a new class of fungicides crucial for managing resistance to existing treatments like DMIs, QoIs, and SDHIs.[1] Unlike conventional tubulin inhibitors such as carbendazim, this compound acts by promoting tubulin polymerization, leading to the stabilization of microtubules and subsequent disruption of essential cellular processes in fungi.[2][3] This technical guide provides an in-depth overview of the known antifungal activity of this compound and outlines detailed experimental protocols for investigating its pharmacokinetics within fungal cells—a critical area for understanding its efficacy, selectivity, and potential for resistance development. While specific data on the uptake, distribution, metabolism, and efflux of this compound in fungi is not extensively available in public literature, this guide synthesizes established methodologies to provide a robust framework for its comprehensive study.
Introduction to this compound
This compound is a pyridazine (B1198779) derivative that has demonstrated high efficacy against a range of fungal pathogens, including those resistant to other major fungicide classes.[1][3][4] Its distinct binding site on the tubulin dimer, different from that of benzimidazole (B57391) fungicides, makes it a valuable tool in anti-resistance management strategies.[5][6] The compound exhibits potent, broad-spectrum antifungal activity, as evidenced by its low half-maximal effective concentration (EC50) values against various fungal species.[3][4]
Quantitative Antifungal Activity
The in vitro efficacy of this compound has been quantified against a variety of pathogenic fungi. The following table summarizes the reported EC50 values, showcasing its potent and broad-spectrum activity.
| Fungal Species | Common Disease | EC50 (mg/L) |
| Zymoseptoria tritici | Leaf blotch of wheat | < 5 |
| Passalora fulva | Tomato leaf mold | < 5 |
| Ustilago maydis | Corn smut | < 5 |
| Colletotrichum gloeosporioides | Anthracnose | < 5 |
| Colletotrichum acutatum | Anthracnose | < 5 |
| Cercospora beticola | Cercospora leaf spot | Unimodal peak at 0.02-0.2 |
| Fluvia fulva | - | EC50 value available |
| Cercospora kikuchii | Soybean purple stain | EC50 value available |
| Microdochium nivale | Pink snow mold | EC50 value available |
Note: Data compiled from multiple sources.[1][3][4][5] The sensitivity of different fungal species can vary, which may be attributed to factors beyond the primary structure of the tubulin proteins.[3][4]
Mode of Action: Targeting Microtubule Dynamics
This compound's primary mode of action is the disruption of microtubule dynamics, which are essential for critical fungal processes such as mitosis, cell division, and intracellular transport. Unlike fungicides that inhibit tubulin polymerization (e.g., carbendazim), this compound promotes it, leading to an abnormal stabilization of microtubules. This prevents their necessary depolymerization, ultimately arresting the cell cycle and inhibiting fungal growth.[2][5][6]
Proposed Experimental Protocols for Pharmacokinetic Studies
To fully characterize the behavior of this compound within fungal cells, a series of pharmacokinetic studies are required. The following protocols are based on established methodologies for fungicide research and can be adapted for this compound.
Fungal Cell Uptake and Intracellular Concentration
This protocol aims to quantify the rate and extent of this compound accumulation within fungal cells. Radiolabeling is a highly sensitive method for this purpose.
Methodology:
-
Radiolabeling: Synthesize [14C]- or [3H]-labeled this compound.
-
Fungal Culture: Grow the target fungal species (e.g., Zymoseptoria tritici) in a suitable liquid medium (e.g., Potato Dextrose Broth) to mid-log phase.
-
Exposure: Introduce a known concentration of radiolabeled this compound to the fungal culture.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the culture.
-
Separation: Rapidly separate the fungal cells from the medium by vacuum filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular compound.
-
Quantification: Measure the radioactivity associated with the fungal cells using liquid scintillation counting.
-
Data Analysis: Calculate the intracellular concentration over time. Determine uptake kinetics (Vmax and Km) by performing the experiment at various substrate concentrations.
Subcellular Distribution
To understand where this compound localizes within the cell to exert its effect, subcellular fractionation is employed.
Methodology:
-
Exposure and Harvesting: Treat a large-scale fungal culture with this compound (radiolabeled or unlabeled) and harvest the cells.
-
Protoplast Formation: Use enzymes like lyticase or glucanase to digest the fungal cell wall and generate protoplasts.
-
Homogenization: Gently lyse the protoplasts using osmotic shock or a Dounce homogenizer.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different organelles (e.g., cell wall debris, nuclei, mitochondria, microsomes, and cytosol).
-
Quantification:
-
If using radiolabeled this compound, measure radioactivity in each fraction.
-
If using unlabeled compound, extract this compound from each fraction and quantify using HPLC-MS/MS.
-
-
Analysis: Determine the relative distribution of this compound across the different subcellular compartments.
Metabolism in Fungal Cells
This protocol is designed to identify and quantify potential metabolites of this compound produced by fungal enzymes.
Methodology:
-
Incubation: Incubate fungal cultures with unlabeled this compound for an extended period (e.g., 24-48 hours).
-
Extraction: Separate the mycelia from the culture medium. Extract metabolites from both the mycelia (intracellular) and the medium (extracellular) using a suitable solvent like ethyl acetate (B1210297) or acetonitrile.
-
Analysis by HPLC-MS/MS:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to separate and identify potential metabolites.
-
Compare the mass spectra of treated samples to untreated controls to identify new peaks.
-
Use tandem MS (MS/MS) to fragment the potential metabolite ions and elucidate their structures.
-
-
Metabolite Identification: Compare fragmentation patterns to known mammalian metabolites (e.g., hydroxylated or carboxylated forms) and theoretical biotransformations.
Efflux from Fungal Cells
This experiment investigates whether fungal cells actively transport this compound out of the cell, a common mechanism of fungicide resistance.
Methodology:
-
Loading: Pre-load fungal cells with this compound (ideally radiolabeled) by incubating them with the compound for a period sufficient to reach a steady-state intracellular concentration.
-
Washing: Quickly wash the cells with fresh, fungicide-free medium to remove any external this compound.
-
Efflux Measurement: Resuspend the loaded cells in fresh medium and take samples over time.
-
Quantification: Measure the amount of this compound remaining in the cells and appearing in the supernatant at each time point.
-
Inhibitor Studies: Repeat the experiment in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for ABC transporters) to determine if efflux is an active, energy-dependent process.
Proposed Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for investigating the pharmacokinetics of this compound in fungal cells.
Conclusion and Future Directions
This compound is a significant addition to the arsenal (B13267) of fungicides, particularly in the context of increasing resistance to established modes of action. While its efficacy and primary mechanism are well-documented, a thorough understanding of its pharmacokinetics in fungal cells is paramount for optimizing its use, predicting potential resistance mechanisms, and guiding the development of next-generation fungicides. The experimental protocols and workflows outlined in this guide provide a clear and robust framework for researchers to undertake these critical investigations. Future studies should focus on generating quantitative data on the uptake, intracellular fate, and efflux of this compound in a range of target and non-target fungal species. Such data will be invaluable for building comprehensive pharmacokinetic/pharmacodynamic (PK/PD) models to enhance its application in agriculture and crop protection.
References
- 1. mdpi.com [mdpi.com]
- 2. Radionuclide Imaging of Invasive Fungal Disease in Immunocompromised Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
- 4. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Pyridachlometyl in In Vitro Fungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridachlometyl is a novel fungicide characterized by a unique tetrasubstituted pyridazine (B1198779) ring structure.[1][2] It exhibits potent, broad-spectrum antifungal activity against a range of phytopathogenic fungi, including species from the Ascomycota and Basidiomycota phyla.[3][4][5] Notably, this compound demonstrates a novel mode of action, functioning as a tubulin dynamics modulator.[1][2] Unlike many existing fungicides that inhibit tubulin polymerization, this compound promotes it, leading to microtubule stabilization.[1][3] This distinct mechanism, which involves binding to the vinblastine-binding site on the tubulin dimer, results in no cross-resistance with other classes of fungicides such as benzimidazoles, DMIs (demethylation inhibitors), QoIs (quinone outside inhibitors), and SDHIs (succinate dehydrogenase inhibitors).[1][6] These characteristics make this compound a valuable tool for fungicide resistance management and a subject of interest for novel antifungal drug development.
These application notes provide detailed protocols for the in vitro evaluation of this compound's antifungal activity, guidance on data interpretation, and a summary of its efficacy against various fungal species.
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the half-maximal effective concentration (EC50) values of this compound against a selection of phytopathogenic fungi, as determined by in vitro antimicrobial tests using artificial media.
| Fungal Species | Common Disease Caused | EC50 (mg/L) | Reference |
| Fulvia fulva | Tomato leaf mold | 0.01 - 0.1 | [6] |
| Cercospora kikuchii | Soybean purple stain | 0.01 - 0.1 | [6] |
| Microdochium nivale | Snow mold of wheat | 0.01 - 0.1 | [6] |
| Cercospora beticola | Cercospora leaf spot of sugar beet | 0.02 - 0.2 | [6] |
| Zymoseptoria tritici | Septoria tritici blotch of wheat | < 5 | [3][4] |
| Penicillium digitatum | Green mold of citrus | Not specified, but sensitive | [4] |
Experimental Protocols
Detailed methodologies for conducting in vitro antifungal susceptibility testing of this compound are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well, flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile distilled water
-
Fungal isolates
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the test medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to induce sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline or water and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.5 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer.
-
-
Assay Setup:
-
In the 96-well plate, perform serial twofold dilutions of the this compound working solution in RPMI 1640 medium to achieve a range of concentrations.
-
Add 100 µL of the standardized fungal inoculum to each well containing the diluted this compound.
-
Include a positive control well (inoculum without this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: Agar Dilution Antifungal Susceptibility Testing
This method is an alternative for determining the antifungal activity of this compound based on the inhibition of mycelial growth on a solid medium.
Materials:
-
This compound
-
DMSO
-
Suitable agar medium (e.g., Potato Dextrose Agar)
-
Petri dishes
-
Fungal isolates
-
Sterile cork borer or scalpel
Procedure:
-
Preparation of this compound-Amended Agar:
-
Prepare the agar medium according to the manufacturer's instructions.
-
After autoclaving and cooling the agar to approximately 45-50°C, add the appropriate volume of this compound stock solution to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer or cut a small agar block with a scalpel.
-
Place the mycelial plug in the center of each agar plate, including a control plate without this compound.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for growth to be observed on the control plate.
-
-
Endpoint Determination:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each this compound concentration compared to the control.
-
The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Mechanism of Action: this compound's Effect on Microtubule Dynamics
Caption: this compound promotes tubulin polymerization and stabilizes microtubules.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the MIC of this compound.
References
- 1. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 2. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. academic.oup.com [academic.oup.com]
- 6. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]
Application Notes and Protocols for Determining Pyridachlometyl EC50 Values in Zymoseptoria tritici
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the efficacy of Pyridachlometyl against the wheat pathogen Zymoseptoria tritici and detailed protocols for determining its half-maximal effective concentration (EC50).
Introduction
This compound is a novel fungicide characterized by a unique mode of action that involves promoting tubulin polymerization, leading to the modulation of fungal microtubule dynamics.[1][2] This mechanism is distinct from other tubulin-targeting fungicides, such as benzimidazoles, which inhibit polymerization.[3][4] Consequently, this compound does not exhibit cross-resistance with existing fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][5] It demonstrates potent antifungal activity against a wide array of fungal species within the Ascomycota and Basidiomycota phyla.[2][5]
Quantitative Data Summary
The efficacy of this compound against Zymoseptoria tritici has been quantified through in vitro sensitivity assays. The EC50 values, representing the concentration that inhibits 50% of fungal growth, are summarized below.
| Fungicide | Target Pathogen | EC50 Value Range (ppm) | Notes |
| This compound | Zymoseptoria tritici | 0.02 – 0.2 | Effective against strains resistant to carbendazim, difenoconazole, and trifloxystrobin.[1] |
Experimental Protocols
A standardized method for determining the EC50 values of fungicides against Z. tritici is the microtiter plate assay. This protocol is adapted from established methodologies for fungicide sensitivity testing.[6][7][8]
Protocol: In Vitro Fungicide Sensitivity Assay for Zymoseptoria tritici
1. Preparation of Fungal Spore Suspension:
-
Culture Z. tritici isolates on potato dextrose agar (B569324) (PDA) plates.
-
After 6-7 days of incubation at 18-20°C with a 12-hour light/dark cycle, harvest spores by scraping the surface of the colony.[7][8]
-
Suspend the spores in sterile, demineralized water.
-
Homogenize the suspension by vortexing for approximately 10 minutes.[7]
-
Adjust the spore concentration to 2.5 x 10⁴ spores/mL using a hemocytometer or other cell counting method.[7][8]
2. Preparation of Fungicide Stock and Dilutions:
-
Prepare a stock solution of technical grade this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform a serial dilution of the fungicide stock solution in a suitable liquid medium, such as potato dextrose broth (PDB) or alkyl ester broth (AEB), to achieve the desired final test concentrations.[6][9]
-
Suggested final concentrations for this compound could range from 0.01 to 10 mg/L to encompass the expected EC50 value. A negative control (0 mg/L) containing only the solvent (DMSO) at the highest used concentration must be included.
3. Microtiter Plate Assay:
-
In a 96-well microtiter plate, add 100 µL of the fungicide dilution to each well.
-
Add 100 µL of the prepared Z. tritici spore suspension to each well.[7] This results in a final spore concentration of 1.25 x 10⁴ spores/mL.
-
Include technical duplicates or triplicates for each isolate and concentration.
-
Seal the plates and incubate in the dark at 18-20°C for 6-7 days.[6][7]
4. Data Acquisition and Analysis:
-
Measure fungal growth by reading the optical density (absorbance) at a wavelength of 405 nm or 620 nm using a microplate reader.[7][9]
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the untreated control.
-
Determine the EC50 value by fitting a logistic curve or using non-linear regression analysis of the dose-response data using appropriate software (e.g., GraphPad Prism).[7][8]
Visualizations
Experimental Workflow
Caption: Workflow for determining fungicide EC50 values against Z. tritici.
This compound Mode of Action
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
- 3. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a PacBio Long-Read Sequencing Assay for High Throughput Detection of Fungicide Resistance in Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fungicide Sensitivity Shifting of Zymoseptoria tritici in the Finnish-Baltic Region and a Novel Insertion in the MFS1 Promoter [frontiersin.org]
- 8. Fungicide Sensitivity Shifting of Zymoseptoria tritici in the Finnish-Baltic Region and a Novel Insertion in the MFS1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baseline sensitivity of European Zymoseptoria tritici populations to the complex III respiration inhibitor fenpicoxamid - PMC [pmc.ncbi.nlm.nih.gov]
Field Trial Protocols for Pyridachlometyl on Sugar Beets: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridachlometyl is a novel fungicide demonstrating high efficacy against key fungal pathogens in sugar beets (Beta vulgaris), most notably Cercospora leaf spot caused by Cercospora beticola.[1][2] Its unique mode of action involves the promotion of tubulin polymerization, which disrupts fungal cell division and growth.[3][4] This mechanism positions this compound as a valuable tool in fungicide resistance management strategies, as it shows no cross-resistance with existing fungicide classes such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][2] These application notes provide detailed protocols for conducting field trials to evaluate the efficacy and crop safety of this compound on sugar beets.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in controlling Cercospora leaf spot on sugar beets from greenhouse and field trials.
Table 1: Efficacy of this compound Against Cercospora beticola in Greenhouse Pot Tests
| Treatment | Application Rate (ppm) | Protective Effect (% Control) | Curative Effect (% Control) | Long-Term Activity (17 days) (% Control) |
| This compound | 200 | 97 | 98 | 86 |
| This compound | 133 | 98 | 88 | 79 |
| Mancozeb | - | Comparable to this compound | Higher than Mancozeb | Comparable to this compound |
| Untreated Control | - | - | - | - |
Data synthesized from reported greenhouse trials.[1][2]
Table 2: Field Trial Performance of this compound Against Cercospora beticola
| Treatment | Application Rate | Efficacy | Comparison |
| This compound | High Concentration | Stable and High | Comparable to or surpassing Mancozeb |
| Mancozeb | Standard Rate | Standard | - |
Based on field trials conducted in Hokkaido, Japan.[5]
Experimental Protocols
This section outlines a detailed methodology for conducting a field trial to evaluate this compound for the control of Cercospora leaf spot in sugar beets. This protocol is synthesized from best practices for fungicide trials on sugar beets.
Experimental Design and Setup
-
Trial Location: Select a site with uniform soil type and good drainage, and a history of Cercospora leaf spot infestation is preferable.[6]
-
Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is recommended to minimize the effects of field variability.[1][4]
-
Plot Size: Each plot should consist of at least four rows, each 30-40 feet long, with a row spacing of 22 inches.[1][4][6] The center two rows will be used for data collection to minimize edge effects.
-
Buffer Zones: Establish buffer zones between plots and replicates to prevent spray drift.
Crop Management
-
Variety Selection: Use a commercial sugar beet variety susceptible to Cercospora leaf spot to ensure adequate disease pressure for evaluating fungicide efficacy.[4]
-
Planting: Plant seeds at a uniform depth and spacing to achieve a target plant population of 175-200 plants per 100 feet of row.[7]
-
Fertilization and Weed Control: Follow local recommendations for fertilization and weed management to ensure uniform crop growth.[8]
Inoculation (if necessary)
-
Inoculum Preparation: If natural infection is low, plots can be artificially inoculated. Prepare an inoculum by grinding dried, infected sugar beet leaves.[4]
-
Inoculation Procedure: Apply the inoculum uniformly over the plots, typically in the evening to take advantage of dew, to facilitate spore germination and infection.[4] Inoculation should ideally be done before the first fungicide application.
Fungicide Application
-
Treatments: Include multiple rates of this compound (e.g., 133 ppm and 200 ppm), a standard fungicide (e.g., Mancozeb), and an untreated control.
-
Application Timing: The first application should be preventative, initiated before the onset of disease or at the very first sign of symptoms. Subsequent applications are typically made at 7 to 14-day intervals, depending on disease pressure and weather conditions.[5]
-
Application Equipment: Use a calibrated sprayer with nozzles that provide uniform coverage of the foliage. A CO2-pressurized backpack sprayer is suitable for small plot trials.[9]
-
Spray Volume: A spray volume of 15-20 gallons per acre is recommended to ensure thorough coverage.
Data Collection and Assessment
-
Disease Severity: Assess Cercospora leaf spot severity on the center two rows of each plot at regular intervals (e.g., weekly) starting before the first application and continuing until harvest. Use a standardized rating scale, such as a 1-10 scale where 1 indicates no disease and 10 represents severe infection.[1]
-
Phytotoxicity: Visually assess plots for any signs of crop injury (e.g., stunting, chlorosis, necrosis) after each fungicide application.
-
Yield and Quality: At the end of the season, harvest the center two rows of each plot. Measure the root yield (tons per acre) and collect a subsample for quality analysis (e.g., sugar content, purity).[6][9]
Statistical Analysis
Analyze the collected data (disease severity, yield, and quality parameters) using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mode of action of this compound in fungi.
Experimental Workflow for this compound Field Trial
Caption: General workflow for a this compound field trial on sugar beets.
References
- 1. sbreb.org [sbreb.org]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. sbreb.org [sbreb.org]
- 5. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. germains.com [germains.com]
- 7. Discovery of this compound: A new class of pyridazine fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. michigansugar.com [michigansugar.com]
- 9. canr.msu.edu [canr.msu.edu]
Application Notes and Protocols for the Analysis of Pyridachlometyl Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridachlometyl is a novel fungicide with a unique mode of action, targeting tubulin polymerization in fungi.[1][2][3] As with any new agricultural chemical, robust and reliable analytical methods are required to monitor its residues in food and environmental samples to ensure consumer safety and regulatory compliance. This document provides a detailed protocol for the determination of this compound residues in complex matrices, such as fruits and vegetables, using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The methodology is based on the extraction of this compound residues from a homogenized sample into acetonitrile (B52724), followed by a liquid-liquid partitioning step induced by the addition of salts. A subsequent clean-up of the extract is achieved using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target analyte.[4][5][6]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described method for the analysis of this compound in a representative matrix like strawberries. These values are typical for a validated QuEChERS-based LC-MS/MS method.
| Parameter | Result |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Linearity (R²) | > 0.99 |
| Recovery (%) | |
| Spiking Level: 0.01 mg/kg | 95% |
| Spiking Level: 0.1 mg/kg | 98% |
| Precision (RSD %) | |
| Repeatability (n=6) at 0.01 mg/kg | < 10% |
| Within-lab Reproducibility | < 15% |
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.
-
Reagents: Formic acid, analytical grade.
-
Standards: this compound analytical standard.
-
QuEChERS Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate.
-
dSPE Sorbents: Primary secondary amine (PSA) and anhydrous MgSO₄.
-
Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm), and autosampler vials.
Standard Solution Preparation
-
Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile. Store at -18°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to create calibration standards ranging from 0.005 to 0.5 mg/L.
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate before homogenization.[4]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.
-
Dispersive SPE Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg anhydrous MgSO₄ and 25 mg PSA).
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Final Extract: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetononitrile with 0.1% formic acid
-
-
Gradient Program: A suitable gradient to ensure the separation of this compound from matrix interferences.
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ions: To be determined by direct infusion of a this compound standard solution. Based on its structure, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Two to three characteristic product ions should be selected for quantification and confirmation.
-
Visualizations
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A new class of pyridazine fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 6. aensiweb.com [aensiweb.com]
Application Note: High-Throughput Analysis of Pyridachlometyl Residues Using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Pyridachlometyl, a novel fungicide, in agricultural matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by detection and quantification with a triple quadrupole mass spectrometer. The described method is suitable for high-throughput screening of this compound residues, ensuring food safety and facilitating environmental monitoring. The validation of this method adheres to internationally recognized guidelines, demonstrating excellent linearity, recovery, and precision.
Introduction
This compound is a recently developed fungicide used to control a range of plant pathogenic fungi. As with any agrochemical, monitoring its residue levels in food products and the environment is crucial for consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[1][2] The selectivity and sensitivity of GC-MS, particularly when using a triple quadrupole mass spectrometer (GC-MS/MS), make it an ideal choice for analyzing complex matrices.[1][3] This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data analysis.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[2][3][4]
a. Materials and Reagents:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge capable of 5000 rpm
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
b. Extraction Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 5000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS/MS Analysis
a. Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
b. GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Inlet Temperature: 280 °C.[5]
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 180 °C at 25 °C/min.
-
Ramp to 280 °C at 5 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
c. MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Ion Source Temperature: 230 °C.[6]
-
Transfer Line Temperature: 280 °C.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For the purpose of this note, hypothetical MRM transitions are used in the data section.
Data Presentation
Method Validation
The analytical method was validated according to SANTE guidelines.[7] The validation parameters included linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 µg/kg |
Recovery and Precision
Recovery and precision were determined by analyzing spiked blank matrix samples at three different concentration levels (n=6).
Table 2: Recovery and Precision of this compound in Cucumber Matrix
| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| 10 | 95.2 | 5.8 |
| 50 | 98.6 | 4.1 |
| 100 | 101.3 | 3.5 |
The mean recoveries for this compound fell within the acceptable range of 70-120%, and the relative standard deviation was below 20%, demonstrating the accuracy and precision of the method.[7]
Logical Workflow for Method Development
The development of this analytical method follows a logical progression from sample processing to data validation.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. hpst.cz [hpst.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uni-lj.si [journals.uni-lj.si]
- 7. gcms.cz [gcms.cz]
Application Note: Quantification of Pyridachlometyl using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyridachlometyl, a novel fungicide.[1][2] The described protocol is applicable for the determination of this compound in technical grade material and formulated products. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, linearity, and precision. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in the accurate quantification of this active ingredient.
Introduction
This compound is a novel fungicide that demonstrates high efficacy against a broad spectrum of plant-pathogenic fungi.[1] Its unique mode of action, targeting fungal tubulin dynamics, makes it a valuable tool in managing fungicide resistance.[1][2] As with any agricultural chemical, accurate quantification is crucial for quality control, formulation development, and residue analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pesticide residues and active ingredients in various matrices.[3] This application note presents a detailed HPLC method for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental parameters and chromatographic conditions.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
This compound Reference Standard: >99% purity
-
Methanol (B129727): HPLC grade (for standard and sample preparation)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Technical Grade Material/Formulated Product: Accurately weigh a portion of the sample equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Results and Discussion
Method Validation
The developed HPLC method was validated for its linearity, precision, accuracy, and sensitivity.
Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at six different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 5.0 | 76.5 |
| 10.0 | 151.8 |
| 25.0 | 380.1 |
| 50.0 | 755.3 |
| 100.0 | 1512.6 |
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999.
Precision: The precision of the method was determined by performing replicate injections of a standard solution (25 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Parameter | Intra-day (n=6) | Inter-day (n=3) |
| Mean Peak Area | 380.5 | 381.2 |
| Standard Deviation | 2.1 | 3.5 |
| Relative Standard Deviation (%RSD) | 0.55% | 0.92% |
The low %RSD values indicate good precision of the analytical method.
Accuracy: The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 20.0 | 19.8 | 99.0 |
| 100% | 25.0 | 24.9 | 99.6 |
| 120% | 30.0 | 30.3 | 101.0 |
The recovery values were within the acceptable range of 98-102%, indicating the high accuracy of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.3 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationship of the key steps in the analytical method development process.
Caption: Experimental workflow for this compound quantification.
Caption: Logical steps in HPLC method development and validation.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in technical and formulated products. The method can be readily implemented in quality control laboratories for routine analysis. The provided experimental details and workflows serve as a comprehensive guide for researchers and analysts.
References
Application Notes and Protocols for Pyridachlometyl in Greenhouse Pot Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse pot tests with the novel fungicide Pyridachlometyl. This document is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and characteristics of this compound.
Introduction to this compound
This compound is a novel fungicide with a unique mode of action, developed by Sumitomo Chemical.[1][2] It belongs to a new chemical class characterized by a tetrasubstituted pyridazine (B1198779) ring.[2][3] The first commercial product, 'Fuseki flowable', containing 35.0% (w/w) this compound as a suspension concentrate, received its initial registration in Japan in 2023.[4][5]
Mode of Action
This compound exhibits its antifungal activity by modulating fungal microtubule dynamics.[4] Unlike many other tubulin-targeting fungicides that inhibit tubulin polymerization, this compound promotes it, leading to microtubule stabilization.[1][6][7] This unique mechanism of action classifies it as a tubulin dynamics modulator.[2][3][5] The binding site of this compound on the tubulin dimer is distinct from that of benzimidazole (B57391) fungicides, which results in a lack of cross-resistance with existing fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[4]
Antifungal Spectrum
This compound has demonstrated potent, broad-spectrum activity against a wide range of phytopathogenic fungi, particularly from the phyla Ascomycota and Basidiomycota.[1][7] It has shown high efficacy against diseases such as sugar beet leaf spot (Cercospora beticola), soybean purple stain, and powdery mildew on various vegetable crops.[4]
Quantitative Data from Greenhouse Pot Tests
The following tables summarize the efficacy of this compound in controlling Cercospora beticola on sugar beet seedlings in greenhouse pot tests.
Table 1: Protective Efficacy of this compound Against Cercospora beticola
| Treatment | Application Rate (ppm) | Disease Control (%) |
| This compound | 200 | 97 |
| This compound | 133 | 98 |
Fungicides were applied 3 days before inoculation with C. beticola.[4]
Table 2: Curative (Post-Infection) Efficacy of this compound Against Cercospora beticola
| Treatment | Application Rate (ppm) | Disease Control (%) |
| This compound | 200 | 41 |
| This compound | 133 | 39 |
Fungicides were applied 2 days after inoculation with C. beticola.[4]
Table 3: Long-Term (17-Day) Efficacy of this compound Against Cercospora beticola
| Treatment | Application Rate (ppm) | Disease Control (%) |
| This compound | 200 | 86 |
| This compound | 133 | 79 |
Fungicides were applied 17 days before inoculation with C. beticola.[4]
Table 4: Translaminar Efficacy of this compound Against Cercospora beticola
| Treatment | Application Rate (ppm) | Disease Control (%) |
| This compound | 200 | 98 |
| This compound | 133 | 88 |
Fungicide was applied to the abaxial (lower) leaf surface and inoculation was performed on the adaxial (upper) leaf surface 3 days later.[3]
Experimental Protocols
This section outlines a generalized protocol for conducting greenhouse pot tests with this compound. This protocol should be adapted based on the specific host plant, pathogen, and experimental objectives.
Materials and Equipment
-
This compound formulation (e.g., 'Fuseki flowable' suspension concentrate)
-
Host plants of uniform size and age
-
Pots and sterile potting mix
-
Fungal pathogen culture
-
Inoculum preparation equipment (e.g., sprayer, blender)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray application equipment (e.g., hand sprayer, track sprayer)
-
Personal Protective Equipment (PPE)
-
Disease assessment tools (e.g., rating scales, imaging equipment)
Experimental Procedure
-
Plant Propagation and Acclimatization:
-
Grow host plants from seed or cuttings to a specified growth stage.
-
Ensure uniformity in plant size and health.
-
Acclimatize plants to the greenhouse conditions for at least one week prior to the experiment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent if using a technical grade material. For formulations like suspension concentrates, dilute with water.
-
Perform serial dilutions to obtain the desired treatment concentrations (e.g., 133 ppm, 200 ppm). Include a surfactant if required by the formulation.
-
-
Experimental Design:
-
Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) with sufficient replication (e.g., 4-5 replicates per treatment).
-
Include the following treatments at a minimum:
-
Untreated, non-inoculated control
-
Untreated, inoculated control
-
This compound at various concentrations
-
A positive control with a standard fungicide (e.g., mancozeb)
-
-
-
Fungicide Application:
-
Apply the fungicide solutions to the plant foliage until runoff, ensuring thorough coverage.
-
For protective (preventive) tests , apply the fungicide a set number of days before pathogen inoculation (e.g., 3 days).[4]
-
For curative (post-infection) tests , apply the fungicide a set number of days after pathogen inoculation (e.g., 2 days).[4]
-
For translaminar tests , apply the fungicide to one side of the leaf (e.g., abaxial) and inoculate the other side (e.g., adaxial).[3]
-
-
Pathogen Inoculation:
-
Prepare the inoculum from fresh fungal cultures to a standardized concentration (e.g., conidial suspension).
-
Inoculate the plants uniformly, for instance, by spraying the conidial suspension onto the foliage.
-
Provide optimal environmental conditions for infection (e.g., high humidity, specific temperature range) for a defined period (e.g., 24-48 hours).
-
-
Incubation and Data Collection:
-
Maintain the plants in the greenhouse under controlled conditions suitable for disease development.
-
Assess disease severity at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).
-
Calculate the percent disease control for each treatment relative to the untreated, inoculated control.
-
Visualizations
Signaling Pathway of this compound
Caption: Mode of action of this compound in a fungal cell.
Experimental Workflow for Greenhouse Pot Test
Caption: Generalized workflow for a this compound greenhouse pot test.
References
- 1. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
- 2. Discovery and biological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridachlometyl in Powdery Mildew Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pyridachlometyl, a novel fungicide, for the control of powdery mildew. The information is compiled for research and development purposes and includes summaries of quantitative data, detailed experimental protocols, and diagrams of the mode of action and experimental workflows.
Introduction
This compound is a recently developed fungicide belonging to a new chemical class characterized by a tetrasubstituted pyridazine (B1198779) ring.[1] It has demonstrated high efficacy against a broad spectrum of fungal pathogens, including various species of powdery mildew that affect a wide range of crops.[2] Notably, this compound exhibits a novel mode of action by promoting tubulin polymerization, which disrupts microtubule dynamics in fungi.[1][3] This unique mechanism of action means it does not show cross-resistance to existing fungicide classes such as Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), and Succinate Dehydrogenase Inhibitors (SDHIs), making it a valuable tool for resistance management strategies.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the application and efficacy of this compound for controlling powdery mildew and other fungal pathogens.
Table 1: Efficacy of this compound against Powdery Mildew in Greenhouse Trials
| Crop | Pathogen | Application Rate (ppm) | Efficacy (% Control) | Reference |
| Cucumber | Podosphaera xanthii | Not specified | High | [2] |
| Tomato | Oidium neolycopersici | Not specified | High | [2] |
| Strawberry | Podosphaera aphanis | Not specified | High | [2] |
Note: Specific concentrations and efficacy percentages from these greenhouse trials were not detailed in the reviewed literature, but were described as demonstrating "high effectiveness."
Table 2: Application Parameters for this compound in Field Trials for General Fungal Disease Control
| Crop(s) | Application Method | Water Volume (L/ha) | Application Interval | Number of Applications | Reference |
| Fruits and Vegetables | Ground Application | ~1500 | ~7 days | 4 to 7 | [1] |
Table 3: In Vitro Antifungal Activity of this compound
| Pathogen | EC50 (ppm) | Reference |
| Zymoseptoria tritici | 0.02 - 0.2 | [2] |
| Fluvia fulva | High Activity | [2] |
| Cercospora kikuchii | High Activity | [2] |
| Microdochium nivale | High Activity | [2] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half-maximal response. Lower EC50 values denote higher potency.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound against powdery mildew.
Protocol 1: Greenhouse Efficacy Trial for Powdery Mildew Control
Objective: To assess the protective efficacy of this compound against powdery mildew on a host plant under controlled greenhouse conditions.
Materials:
-
This compound formulation (e.g., 60 g/L EC)[1]
-
Susceptible host plants (e.g., cucumber, tomato, strawberry seedlings)
-
Powdery mildew inoculum (conidiospores from infected plants)[1]
-
Pressurized sprayer
-
Growth chambers or greenhouse with controlled temperature and humidity
-
Disease assessment scale (e.g., 0-5 rating scale where 0 = no disease and 5 = severe infection)
Methodology:
-
Plant Preparation: Grow susceptible host plants to a suitable stage (e.g., 2-3 true leaves for cucumbers).
-
Fungicide Application:
-
Prepare different concentrations of this compound in water.
-
Apply the fungicide solutions to the plants until runoff, ensuring complete coverage of all foliage.
-
Include a water-sprayed control group and a positive control with a standard fungicide.
-
-
Inoculation:
-
One to three days after fungicide application, inoculate the plants with a suspension of powdery mildew conidiospores (e.g., 1 x 10^4 spores/mL).[2]
-
Ensure a uniform application of the inoculum across all plants.
-
-
Incubation:
-
Place the inoculated plants in a growth chamber or greenhouse with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).
-
-
Disease Assessment:
-
Seven to fourteen days after inoculation, visually assess the percentage of leaf area covered by powdery mildew on each leaf.
-
Use a disease severity index to score the level of infection.
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol 2: In Vitro Antifungal Activity Assay (Microtiter Plate Assay)
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen.
Materials:
-
This compound technical grade
-
Target fungal isolates (e.g., Zymoseptoria tritici)[2]
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Inoculum Preparation: Prepare a spore suspension of the target fungus and adjust the concentration.
-
Serial Dilution: Prepare a series of dilutions of this compound in the liquid growth medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well containing the fungicide dilution. Include control wells with no fungicide.
-
Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth for a specified period (e.g., 3-7 days).
-
Growth Measurement: Measure the fungal growth (e.g., optical density at a specific wavelength) using a spectrophotometer.
-
Data Analysis:
-
Plot the fungal growth inhibition against the logarithm of the fungicide concentration.
-
Calculate the EC50 value using a suitable statistical software.
-
Visualizations
Mode of Action: Disruption of Tubulin Dynamics
This compound's mode of action is the promotion of tubulin polymerization. This leads to the stabilization of microtubules, which are essential for various cellular processes in fungi, including cell division and growth. This is distinct from other tubulin-targeting fungicides that inhibit polymerization.[1][3]
Caption: Mode of action of this compound in a fungal cell.
Experimental Workflow: Greenhouse Efficacy Trial
The following diagram illustrates the typical workflow for conducting a greenhouse trial to evaluate the efficacy of this compound against powdery mildew.
Caption: Workflow for a greenhouse-based fungicide efficacy trial.
References
- 1. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Translaminar Activity Assay of Pyridachlometyl on Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridachlometyl is a novel fungicide that has demonstrated high efficacy against a broad spectrum of phytopathogenic fungi, including strains resistant to existing fungicides.[1][2] Its mode of action involves binding to fungal tubulin, which is distinct from the binding sites of other tubulin polymerization inhibitors.[1] A key characteristic of this compound is its translaminar activity, which is the ability to move from the treated leaf surface to the untreated surface, providing protection against pathogens on both sides.[3][4] This document provides detailed protocols for assessing the translaminar activity of this compound on leaves, specifically against Cercospora beticola, the causal agent of Cercospora leaf spot in sugar beet.
Data Presentation
Table 1: Translaminar Efficacy of this compound against Cercospora beticola on Sugar Beet Leaves
| Treatment Group | Application Site | Inoculation Site | Concentration (ppm) | Mean Efficacy (% Control) |
| This compound | Abaxial (Underside) | Adaxial (Topside) | 200 | 98 |
| 133 | 88 | |||
| Mancozeb (Control) | Abaxial (Underside) | Adaxial (Topside) | Not Specified | Substantially lower than this compound |
| This compound | Adaxial (Topside) | Adaxial (Topside) | 200 | 95 |
| 133 | 92 | |||
| Mancozeb (Control) | Adaxial (Topside) | Adaxial (Topside) | Not Specified | Comparable to this compound |
Data synthesized from greenhouse pot tests on Cercospora leaf spot of sugar beet.[1][3]
Experimental Protocols
Principle of the Assay
This assay evaluates the ability of this compound to move from the application site on one side of a leaf (abaxial or underside) to the opposite, untreated side (adaxial or topside) and inhibit the growth of a fungal pathogen. The efficacy of this translaminar movement is compared to a direct, preventive application on the same side as the inoculation and to a non-translaminar control fungicide, mancozeb.[1][3]
Materials and Reagents
-
Test Compound: this compound (formulation as specified)
-
Control Compound: Mancozeb (or other relevant contact fungicide)
-
Test Plant: Sugar beet (Beta vulgaris) seedlings, at the stage where the first true leaves have unfolded.[1]
-
Pathogen: Cercospora beticola conidial suspension.
-
Growth Medium: Appropriate fungal culture medium (e.g., V8 juice agar) for C. beticola.
-
Equipment:
-
Growth chambers or greenhouse with controlled temperature, humidity, and lighting.
-
Spray apparatus for uniform application of fungicides.
-
Inoculation equipment (e.g., atomizer or sprayer).
-
Microscope and hemocytometer for spore counting.
-
Sterile distilled water.
-
Wetting agent (e.g., Tween 20).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the translaminar activity assay.
Step-by-Step Protocol
1. Plant Preparation: a. Grow sugar beet seedlings under controlled conditions (e.g., 25°C, 16-hour photoperiod) until the first true leaves are fully expanded. b. Select healthy, uniform plants for the experiment.
2. Pathogen Preparation: a. Culture Cercospora beticola on a suitable agar (B569324) medium until sporulation is observed. b. Prepare a conidial suspension by flooding the culture plates with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) and gently scraping the surface. c. Filter the suspension to remove mycelial fragments. d. Adjust the concentration of the conidial suspension to approximately 1 x 10^4 spores/mL using a hemocytometer.[1]
3. Fungicide Preparation: a. Prepare stock solutions of this compound and the control fungicide (mancozeb) at the desired concentrations (e.g., 133 ppm and 200 ppm).[1] b. Use an appropriate solvent and include a surfactant if necessary to ensure uniform application.
4. Fungicide Application: a. Divide the plants into treatment groups:
- Translaminar: Apply the fungicide solution to the abaxial (underside) surface of the leaves.
- Preventive: Apply the fungicide solution to the adaxial (topside) surface of the leaves.
- Untreated Control: Apply a solution without the fungicide. b. Ensure thorough and uniform coverage of the designated leaf surface, avoiding contamination of the opposite side.
5. Incubation (Pre-inoculation): a. Place the treated plants back into the growth chamber for 3 days to allow for absorption and potential translocation of the fungicide.[1][3]
6. Inoculation: a. After the 3-day incubation period, inoculate the adaxial (topside) surface of the leaves of all treatment groups with the C. beticola conidial suspension.[1][3] b. Ensure a fine, even mist of the inoculum is applied.
7. Incubation (Post-inoculation): a. Maintain the inoculated plants in a high-humidity environment (e.g., by covering with plastic bags for the first 24-48 hours) to promote spore germination and infection. b. Continue incubation under controlled conditions for a period sufficient for disease symptoms to develop on the untreated control plants (typically 7-14 days).
8. Disease Assessment: a. Assess the disease severity on the inoculated leaves. This can be done using a visual rating scale (e.g., percentage of leaf area covered by lesions). b. The experiment should be conducted in triplicate, with at least four leaves assessed per plant.[3]
9. Data Analysis: a. Calculate the percent disease control (efficacy) for each treatment group using the following formula:
- Efficacy (%) = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] x 100 b. Perform statistical analysis (e.g., t-tests) to determine significant differences between the translaminar and preventive treatments and between this compound and the control fungicide.[3]
Signaling Pathways and Mechanisms of Action
While the translaminar movement itself is a physical process of diffusion across the leaf cuticle and through the leaf tissues, the antifungal activity of this compound is based on its interaction with a specific molecular target within the fungal cells.
This compound's Mode of Action
Caption: Mode of action of this compound after translaminar movement.
This compound exhibits its antifungal effect by binding to tubulin in filamentous fungi.[1] This binding modulates microtubule dynamics, which is crucial for various cellular processes such as cell division and intracellular transport.[1] Importantly, the binding site of this compound on tubulin is different from that of other tubulin-inhibiting fungicides like benzimidazoles (e.g., carbendazim).[1] This distinct mode of action is a key factor in its effectiveness against fungal strains that have developed resistance to other fungicides.[1][2] The translaminar activity ensures that this compound can reach fungal cells that are not in direct contact with the initial spray, thereby providing more comprehensive protection.[3][4]
References
Troubleshooting & Optimization
Pyridachlometyl Resistance Mechanisms: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding pyridachlometyl resistance in fungal populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound observed in fungi?
The primary mechanism of resistance to this compound is target-site modification resulting from mutations in the genes encoding for α-tubulin and β-tubulin.[1] These mutations are distinct from those associated with resistance to other tubulin-binding fungicides like benzimidazoles.[1]
Q2: Have specific mutations conferring resistance to this compound been identified?
Yes, specific amino acid substitutions in both α-tubulin and β-tubulin have been identified in laboratory-generated this compound-resistant mutants of fungi such as Zymoseptoria tritici and Penicillium digitatum.[1][2] For instance, mutations in the α-tubulin gene (e.g., P325H/S/T) and the β-tubulin gene (e.g., N219K, Y222N/S) have been reported to confer resistance.[2]
Q3: Is there evidence of cross-resistance between this compound and other classes of fungicides?
No, studies have shown no cross-resistance between this compound and other major fungicide classes, including ergosterol (B1671047) biosynthesis inhibitors (DMIs), respiratory inhibitors (QoIs and SDHIs), and tubulin polymerization inhibitors like benzimidazoles.[1][2] This is attributed to this compound's unique binding site on the tubulin dimer.[2][3]
Q4: Are there any known resistance mechanisms other than target-site mutations?
While target-site mutation is the most well-documented mechanism, other general fungal resistance mechanisms could potentially play a role, although they have not been specifically reported for this compound. These could include:
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Overexpression of the target protein: Increased production of tubulin could potentially dilute the effect of the fungicide.
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Metabolic detoxification: Fungal enzymes could potentially degrade or modify this compound into a non-toxic form.
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Efflux pumps: Active transport of the fungicide out of the fungal cell could reduce its intracellular concentration.
Q5: What is the mode of action of this compound?
This compound has a novel mode of action. It acts as a tubulin polymerization promoter, leading to microtubule stabilization.[1] This is different from benzimidazole (B57391) fungicides, which inhibit tubulin polymerization. This compound is thought to bind near the interface of α- and β-tubulin dimers.[2]
Troubleshooting Guides
Problem: I am unable to generate this compound-resistant mutants in the lab.
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Possible Cause 1: Inadequate mutagen dosage.
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Solution: Optimize the dose of the mutagen (e.g., UV radiation or chemical mutagens like ethyl methanesulfonate (B1217627) - EMS). If using UV, ensure the exposure time and intensity are sufficient to induce mutations without excessive killing of the fungal spores or mycelia. A kill rate of 50-90% is often a good starting point for mutagenesis.
-
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Possible Cause 2: Insufficient selection pressure.
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Solution: Ensure the concentration of this compound in your selection medium is appropriate. It should be high enough to inhibit the growth of the wild-type strain but not so high that it prevents the growth of any potential mutants. You may need to perform a dose-response curve for your wild-type strain to determine the optimal selective concentration.
-
-
Possible Cause 3: Low mutation frequency.
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Solution: Increase the number of spores or mycelial fragments plated on the selective medium. A larger initial population size increases the probability of isolating a resistant mutant.
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Problem: My this compound-resistant mutants show a high fitness cost (e.g., slow growth, reduced sporulation).
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Possible Cause: The specific mutation conferring resistance has a pleiotropic effect on fungal fitness.
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Solution: This is a common observation. To confirm this, you can compare the growth rate, sporulation, and pathogenicity (if applicable) of your resistant mutants with the wild-type strain on a fungicide-free medium. While this may be an inherent characteristic of the resistance mutation, you can try to generate more mutants to see if you can isolate one with a lower fitness cost.
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Problem: I am not observing a significant shift in the EC50 value for my suspected resistant strains.
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Possible Cause 1: The observed tolerance is not due to a stable, heritable resistance mechanism.
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Solution: Ensure that the reduced sensitivity is maintained after sub-culturing the strain on a fungicide-free medium for several generations. This will help to distinguish between transient adaptation and stable resistance.
-
-
Possible Cause 2: Inappropriate range of fungicide concentrations in the assay.
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Solution: Widen the range of this compound concentrations used in your sensitivity assay. You may need to include both much lower and much higher concentrations to accurately determine the EC50 values for both sensitive and resistant strains.
-
-
Possible Cause 3: The resistance mechanism is not related to target-site modification.
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Solution: If sequencing of the tubulin genes does not reveal any mutations, consider investigating other potential resistance mechanisms such as overexpression of tubulin genes (using qPCR) or the involvement of efflux pumps (using inhibitor assays).
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Data Presentation
Table 1: In Vitro Sensitivity of Wild-Type and this compound-Resistant Fungal Strains to this compound.
| Fungal Species | Strain | Genotype (Tubulin Mutation) | EC50 (mg/L) | Resistance Factor (RF) |
| Zymoseptoria tritici | Wild-Type | - | 0.1 - 1.0 | - |
| Resistant Mutant 1 | α-tubulin (P325H) | >10 | >10-100 | |
| Resistant Mutant 2 | α-tubulin (P325S) | >10 | >10-100 | |
| Resistant Mutant 3 | α-tubulin (P325T) | >10 | >10-100 | |
| Resistant Mutant 4 | β-tubulin (N219K) | >10 | >10-100 | |
| Resistant Mutant 5 | β-tubulin (Y222N) | >10 | >10-100 | |
| Penicillium digitatum | Wild-Type | - | 0.1 - 0.5 | - |
| Resistant Mutant | Not specified | >10 | >20-100 |
Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth. The Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain. Data is compiled from literature.[1][2]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by UV Mutagenesis
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Spore Suspension Preparation:
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Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sporulation is abundant.
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Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod.
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Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
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Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
UV Mutagenesis:
-
Pipette 10 mL of the spore suspension into a sterile petri dish.
-
Expose the open petri dish to UV radiation (254 nm) with constant gentle agitation. The distance and exposure time should be optimized to achieve a 50-90% kill rate.
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Determine the kill rate by plating serial dilutions of the treated and untreated spore suspensions onto PDA plates and comparing the number of colony-forming units (CFUs).
-
-
Selection of Resistant Mutants:
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Plate the UV-treated spore suspension onto PDA plates amended with a selective concentration of this compound. The concentration should be determined based on the Minimum Inhibitory Concentration (MIC) for the wild-type strain.
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Incubate the plates at the optimal growth temperature for the fungus until colonies appear.
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Isolate individual colonies that grow on the selective medium and transfer them to fresh PDA plates containing the same concentration of this compound to confirm their resistance.
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Protocol 2: Determination of EC50 Values using a Microtiter Plate Assay
-
Preparation of Fungicide Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
-
Preparation of Microtiter Plates:
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In a 96-well microtiter plate, prepare a serial dilution of this compound in a suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB). The final concentrations should span a range that will inhibit the growth of both sensitive and potentially resistant strains (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Ensure the final DMSO concentration is the same in all wells and does not exceed a level that affects fungal growth (typically <1%).
-
-
Inoculation:
-
Prepare a spore suspension of the fungal strain to be tested and adjust the concentration to approximately 1 x 10^4 spores/mL.
-
Add the spore suspension to each well of the microtiter plate.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the fungus for a defined period (e.g., 3-7 days).
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Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of growth inhibition for each fungicide concentration relative to the control (no fungicide).
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Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
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Mandatory Visualization
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for isolating and characterizing resistant mutants.
Caption: Hypothetical involvement of stress signaling pathways.
References
Technical Support Center: Overcoming Pyridachlometyl Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Pyridachlometyl in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel fungicide that acts as a tubulin polymerization promoter, representing a unique mode of action.[1] Its chemical structure lends it a hydrophobic nature, as indicated by its high octanol-water partition coefficient (logP) of 4.10.[2] This hydrophobicity leads to poor solubility in aqueous solutions, which can be a significant hurdle for in vitro and cell-based assays that require the compound to be in a dissolved state in aqueous media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent to prepare high-concentration stock solutions of this compound.[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?
This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is not soluble. The abrupt change in solvent polarity causes the compound to crash out of solution.
To prevent this, you can employ the following strategies:
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Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
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Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion.
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Use of Co-solvents: In some cases, including a small percentage of a less polar co-solvent in the final aqueous solution can help maintain solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. However, the tolerance can vary between cell types and assay systems. It is crucial to perform a solvent tolerance control experiment to determine the maximum concentration of DMSO that does not affect the outcome of your specific experiment.
Q5: Are there alternatives to DMSO for solubilizing this compound?
While DMSO is the primary choice, other organic solvents like ethanol (B145695) or acetone (B3395972) can also be used to dissolve hydrophobic compounds. Additionally, formulation strategies involving solubilizing agents can be explored. These include:
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Surfactants: Non-ionic surfactants like Tween 80 or Pluronics can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.
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Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.
The choice of an alternative method will depend on the specific requirements of the experimental system and the compatibility of the solubilizing agent with the assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen organic solvent. | 1. Insufficient solvent volume. 2. Use of non-anhydrous solvent. 3. Compound has low solubility even in the organic solvent. | 1. Increase the volume of the solvent incrementally. 2. Use fresh, anhydrous DMSO. Moisture can significantly reduce the solubility of hydrophobic compounds. 3. Gently warm the solution (if the compound is heat-stable) or use sonication to aid dissolution. |
| The solution appears cloudy or hazy after dilution in aqueous media. | Fine precipitate has formed, indicating that the solubility limit in the final medium has been exceeded. | 1. Reduce the final concentration of this compound. 2. Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration under your experimental conditions. 3. Incorporate a solubilizing agent like a surfactant or cyclodextrin (B1172386) into the final medium. |
| Crystals form on the surface of the culture plate over time. | The compound is precipitating out of the solution due to instability, temperature fluctuations, or evaporation. | 1. Ensure the incubator has stable temperature and humidity control. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider using a formulation with solubilizing agents to improve the stability of the dissolved compound. |
| Inconsistent experimental results. | Inaccurate concentration of the dissolved compound due to partial precipitation. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. If any cloudiness is observed, centrifuge the solution and use the supernatant, though this will alter the final concentration. It is better to optimize the solubilization method to achieve a clear solution. |
Quantitative Data
Due to the limited availability of public data on the specific solubility of this compound in various solvents, this section provides its key physicochemical property and a template for researchers to record their own experimentally determined solubility data.
Physicochemical Property of this compound
| Property | Value | Reference |
| Octanol-Water Partition Coefficient (logP) | 4.10 | [2] |
User-Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water (pH 7) | User-determined | User-determined | |
| DMSO | User-determined | User-determined | |
| Ethanol | User-determined | User-determined | |
| Acetone | User-determined | User-determined | |
| Other | User-determined | User-determined |
Experimental Protocols
1. Protocol for Preparing a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder (Molecular Weight: 316.73 g/mol )
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Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Methodology:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.167 mg of this compound and dissolve it in 1 mL of DMSO.
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Preparation:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Protocol for Determining the Kinetic Solubility of this compound in Aqueous Media
This protocol provides a method to estimate the maximum concentration of this compound that can be maintained in a clear solution in your experimental aqueous medium.
Materials:
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10 mM this compound stock solution in DMSO
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Your experimental aqueous medium (e.g., cell culture medium, buffer)
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96-well plate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
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Prepare a Serial Dilution in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO.
-
Dilute into Aqueous Medium: In a separate 96-well plate, add a small, fixed volume of each DMSO dilution to a larger, fixed volume of your aqueous medium. For example, add 2 µL of each DMSO dilution to 98 µL of the aqueous medium. This will result in a range of this compound concentrations with a constant final DMSO concentration.
-
Equilibration: Allow the plate to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or scattering indicates the formation of a precipitate.
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Analysis: The highest concentration that does not show an increase in absorbance or scattering compared to the vehicle control is the estimated kinetic solubility of this compound in your medium.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Signaling pathway of this compound's mechanism of action.
References
Technical Support Center: Stabilizing Pyridachlometyl Solutions for Long-Term Experiments
Welcome to the Technical Support Center for Pyridachlometyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound solutions for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
A1: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds like this compound for use in biological experiments.[1] Always use anhydrous DMSO (≥99.9% purity) to minimize water content, which can affect compound solubility and stability.
Q2: How should I store concentrated stock solutions of this compound for long-term use?
A2: To ensure the long-term stability of your this compound stock solution, it is best to aliquot the high-concentration stock into single-use volumes in sterile, tightly sealed vials. These aliquots should be stored at -20°C or -80°C and protected from light. This practice minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to moisture and light.
Q3: My this compound solution is precipitating after I dilute it in my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several steps you can take to mitigate this:
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Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of your concentrated DMSO stock in pre-warmed (37°C) cell culture medium.
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Use Drop-Wise Addition and Gentle Mixing: Add the this compound stock solution drop by drop to the pre-warmed medium while gently swirling or vortexing. This facilitates rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
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Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Check Final Concentration: Your final experimental concentration of this compound may be exceeding its solubility limit in the aqueous medium. Consider reducing the final concentration if precipitation persists.
Q4: For how long is this compound stable in an aqueous experimental solution (e.g., cell culture medium) at 37°C?
A4: this compound is stable in buffer solutions at pH 4, 7, and 9, with an estimated half-life of over one year at 25°C.[2] It also possesses sufficient photostability for field applications.[3] However, the complex composition of cell culture media, which includes salts, amino acids, and proteins, can influence its stability. For long-term experiments (spanning several days or weeks), it is recommended to replace the medium with freshly prepared this compound solution every 24-48 hours to ensure a consistent concentration. For definitive stability data in your specific experimental system, it is advisable to perform a stability assessment as outlined in the experimental protocols section.
Q5: Can this compound adsorb to plastic labware?
A5: Hydrophobic compounds have the potential to adsorb to the surface of plastic labware, which can reduce the effective concentration of the compound in your experiment. While specific data for this compound is not available, this is a known phenomenon for similar molecules. To minimize this risk, consider using low-adhesion microplates or glass vials where appropriate.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound solutions in long-term experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution | Final concentration exceeds solubility limit. Improper dilution technique. Stock solution is too concentrated. | Lower the final working concentration. Pre-warm the media to 37°C. Add the stock solution dropwise while gently mixing. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution. |
| Precipitation after hours or days of incubation | Compound instability in the aqueous environment over time. Interaction with media components. Evaporation of media leading to increased concentration. | Perform media changes with freshly prepared this compound-containing media every 24-48 hours. Consider using a simpler or serum-free medium if compatible with your experimental design. Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent or irreproducible experimental results | Degradation of this compound in the working solution. Inaccurate stock solution concentration. Adsorption of the compound to plasticware. | Prepare fresh working solutions for each experiment and for media changes. Verify the concentration of your stock solution. Consider using low-adhesion plasticware or glass. |
| Visible changes in the color or clarity of the stock solution | Degradation of the compound. Contamination of the stock solution. | Discard the stock solution and prepare a fresh one from solid material. Ensure proper sterile technique when preparing and handling solutions. |
Data Presentation
Summary of this compound Stability
| Condition | pH | Temperature | Half-Life | Reference |
| Buffer Solution | 4, 7, 9 | 25°C | > 1 year | [2] |
| Buffer Solution (pH 7) with light exposure | 7 | Not specified | 47.6 - 52.7 days | [2] |
Note: Stability in complex biological media may differ. It is recommended to perform a stability assessment for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture experiments.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
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Sterile microcentrifuge tubes or vials
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Calibrated micropipettes
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Vortex mixer
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Cell culture medium
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37°C water bath or incubator
Procedure:
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Stock Solution Preparation (e.g., 10 mM in DMSO):
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Tare a sterile microcentrifuge tube on an analytical balance.
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Carefully weigh the desired amount of solid this compound.
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Add the calculated volume of anhydrous DMSO to achieve the target concentration.
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Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. A brief sonication or gentle warming to 37°C may aid dissolution.
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Visually inspect the solution to ensure there is no precipitate.
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Aliquoting and Storage:
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Aliquot the stock solution into single-use volumes in sterile, clearly labeled tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
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-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
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Pre-warm the required volume of cell culture medium to 37°C.
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Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Optional but recommended: Prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed medium or DMSO.
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Add the final volume of the stock or intermediate solution dropwise to the pre-warmed medium while gently mixing to achieve the desired final concentration.
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Ensure the final DMSO concentration is below 0.5%.
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Use the freshly prepared working solution immediately.
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Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
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Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM) as described in Protocol 1.
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Dispense aliquots of the solution into sterile tubes or wells of a multi-well plate.
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Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).
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Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be processed immediately after preparation.
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Quench the reaction and extract the compound at each time point. A common method is to add a 3-fold excess of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
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Process the samples by vortexing and centrifuging at high speed to pellet the precipitated proteins.
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Transfer the supernatant to HPLC vials for analysis.
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Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS method.
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour concentration.
Visualizations
This compound's Mode of Action: Promoting Microtubule Polymerization
This compound exerts its antifungal effect by targeting tubulin, a key protein in the fungal cytoskeleton. Unlike many other antifungal agents that inhibit tubulin polymerization, this compound acts as a tubulin dynamics modulator, promoting the polymerization of tubulin dimers into microtubules and stabilizing the resulting polymer.[4][5][6] This disruption of normal microtubule dynamics interferes with essential cellular processes such as cell division and intracellular transport, ultimately leading to fungal cell death.
Experimental Workflow for Solution Preparation and Stability Testing
The following diagram outlines the logical flow for preparing stable this compound solutions and assessing their stability for long-term experiments.
References
Technical Support Center: Identifying Tubulin Gene Mutations Conferring Pyridachlometyl Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify mutations in tubulin genes that confer resistance to Pyridachlometyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel fungicide that targets the tubulin protein in fungi.[1][2][3] Unlike many other tubulin-targeting fungicides that inhibit polymerization, this compound acts as a tubulin polymerization promoter, stabilizing microtubules and disrupting their dynamics.[1][4] This disruption of microtubule function ultimately interferes with essential cellular processes like mitosis and intracellular transport, leading to fungal cell death.[5][6] The binding site of this compound is thought to be near the interface between α- and β-tubulin dimers.[1][3]
Q2: We are observing high levels of resistance to this compound in our fungal isolates. What are the likely resistance mechanisms?
The primary mechanism of resistance to this compound is the acquisition of specific point mutations in the genes encoding α-tubulin or β-tubulin.[1][4] These mutations alter the amino acid sequence of the tubulin protein, which can reduce the binding affinity of this compound to its target site.[3] Notably, the mutations conferring resistance to this compound are distinct from those associated with resistance to other classes of tubulin-binding fungicides, such as the benzimidazoles.[1][4]
Q3: Which specific mutations in tubulin genes are known to confer resistance to this compound?
Several mutations in both α-tubulin and β-tubulin have been identified in laboratory-generated mutants of fungi such as Zymoseptoria tritici and Penicillium digitatum. These include:
The presence of these mutations has been correlated with increased resistance to this compound.[1]
Q4: Can we expect cross-resistance between this compound and other fungicides?
No, cross-resistance between this compound and other major classes of fungicides, such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs), has not been observed.[1][2][4] This is because this compound has a distinct binding site and mechanism of action.[1][3]
Troubleshooting Guides
Problem 1: Difficulty in generating this compound-resistant mutants.
Possible Cause: Suboptimal UV mutagenesis conditions or inadequate selection pressure.
Solution:
-
Optimize UV Dosage: The duration and intensity of UV exposure are critical. A kill curve should be established to determine the UV dose that results in approximately 50-80% survival of the fungal spores. This dose is generally effective at inducing mutations without excessive lethality.
-
Adjust this compound Concentration for Selection: The concentration of this compound in the selection medium should be high enough to inhibit the growth of the wild-type strain but allow for the growth of potentially resistant mutants. This is typically determined by the EC90 or a concentration several-fold higher than the wild-type EC50.
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Increase the Number of Screened Spores: A large number of spores should be screened to increase the probability of isolating a resistant mutant, as the frequency of resistance-conferring mutations can be low.
Problem 2: Failure to amplify tubulin genes from resistant mutants via PCR.
Possible Cause: Poor DNA quality, inappropriate primer design, or inhibitory substances in the PCR reaction.
Solution:
-
Ensure High-Quality Genomic DNA: Use a reliable fungal DNA extraction protocol to obtain high-purity genomic DNA. The presence of polysaccharides or other contaminants can inhibit PCR.
-
Design Degenerate Primers: If the sequence of the tubulin genes in your fungal species is unknown, design degenerate primers based on conserved regions of α- and β-tubulin genes from related fungal species. These conserved regions can be identified by aligning tubulin sequences from public databases.
-
Optimize PCR Conditions: Experiment with different annealing temperatures, primer concentrations, and the addition of PCR enhancers (e.g., DMSO or betaine) to improve amplification.
Problem 3: Sequencing results show no mutations in the tubulin genes of a confirmed resistant mutant.
Possible Cause: Resistance may be due to a mechanism other than target-site modification, or the mutation may lie outside the sequenced region.
Solution:
-
Sequence the Full-Length Genes and Flanking Regions: Ensure that the entire coding sequences of both α- and β-tubulin genes, including introns and untranslated regions (UTRs), have been sequenced. Mutations in regulatory regions could affect gene expression.
-
Investigate Other Resistance Mechanisms: Consider the possibility of other resistance mechanisms, such as increased efflux pump activity or metabolic degradation of the fungicide. Gene expression analysis of ABC transporters or cytochrome P450 monooxygenases could provide insights.
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Whole-Genome Sequencing: If feasible, whole-genome sequencing of the resistant mutant and comparison to the wild-type parent can identify all potential resistance-conferring mutations.
Data Presentation
The following table summarizes the in vitro sensitivity of wild-type and various tubulin mutants of Zymoseptoria tritici and Penicillium digitatum to this compound, presented as the half-maximal effective concentration (EC50).
| Fungal Species | Strain/Mutant | Tubulin Gene | Mutation | This compound EC50 (mg/L) | Resistance Factor (RF) |
| Z. tritici | Wild Type | - | - | 0.04 | 1 |
| Z. tritici | Mutant S1 | β-tubulin | Y222N | >10 | >250 |
| Z. tritici | Mutant S2 | β-tubulin | S221P | >10 | >250 |
| Z. tritici | Mutant S3 | β-tubulin | Y222N | >10 | >250 |
| Z. tritici | Mutant S5 | β-tubulin | N219K | 0.43 | 10.8 |
| Z. tritici | Mutant S11 | α-tubulin | P325S | 1.8 | 45 |
| Z. tritici | Mutant S12 | α-tubulin | P325T | 1.1 | 27.5 |
| P. digitatum | Wild Type | - | - | 0.13 | 1 |
| P. digitatum | Mutant P1 | β-tubulin | Y222S | >10 | >76.9 |
| P. digitatum | Mutant P2 | β-tubulin | Y222N | >10 | >76.9 |
Data adapted from Matsuzaki et al., 2020.[1]
Experimental Protocols
Generation of this compound-Resistant Mutants by UV Mutagenesis
This protocol describes a general method for generating fungicide-resistant mutants using UV irradiation.
Materials:
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Fungal spore suspension (1 x 10^6 to 1 x 10^7 spores/mL) in sterile water or a suitable buffer.
-
Sterile petri dishes.
-
UV-C light source (254 nm).
-
Growth medium (e.g., Potato Dextrose Agar - PDA).
-
This compound stock solution.
-
Sterile spreader.
Procedure:
-
Spore Suspension Preparation: Prepare a fresh spore suspension from a 7-10 day old culture. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration using a hemocytometer.
-
UV Exposure:
-
Pipette 100 µL of the spore suspension onto the surface of a sterile petri dish (without media).
-
Place the open petri dish under the UV-C light source at a fixed distance (e.g., 25 cm).
-
Expose the spores to UV-C radiation for varying durations (e.g., 10, 30, 60, 120 seconds) to determine the optimal exposure time for a 50-80% kill rate.
-
Perform a control with no UV exposure.
-
-
Plating and Selection:
-
After UV exposure, add 900 µL of sterile water to the petri dish and resuspend the spores.
-
Plate 100 µL of the appropriate dilutions of the spore suspension onto PDA plates containing a selective concentration of this compound. The selective concentration should be determined beforehand and is typically the EC90 or higher for the wild-type strain.
-
Also, plate dilutions onto non-selective PDA to calculate the survival rate.
-
Spread the spores evenly using a sterile spreader.
-
-
Incubation and Isolation:
-
Incubate the plates at the optimal growth temperature for the fungus until colonies appear on the selective plates (this may take several days to weeks).
-
Isolate individual colonies that grow on the this compound-containing medium and subculture them onto fresh selective plates to confirm their resistance.
-
Identification of Tubulin Gene Mutations by Sanger Sequencing
This protocol outlines the steps for amplifying and sequencing the α- and β-tubulin genes from genomic DNA of resistant fungal mutants.
Materials:
-
Genomic DNA from wild-type and resistant fungal isolates.
-
PCR primers for α- and β-tubulin genes.
-
PCR master mix.
-
Agarose (B213101) gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing service.
Procedure:
-
Primer Design: If specific primers are not available for your fungus, design degenerate primers based on conserved regions of α- and β-tubulin genes from related species. Alternatively, use whole-genome sequence data, if available, to design specific primers.
-
PCR Amplification:
-
Set up PCR reactions containing genomic DNA, forward and reverse primers for either the α- or β-tubulin gene, and PCR master mix.
-
Use a thermal cycler with an optimized program for your primers and fungal DNA. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification of PCR Products:
-
Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a commercial PCR purification kit to remove primers, dNTPs, and other reaction components.
-
-
Sanger Sequencing:
-
Send the purified PCR product and the corresponding sequencing primers to a sequencing facility. It is recommended to sequence both the forward and reverse strands for accuracy.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant mutants with the wild-type sequence using bioinformatics software (e.g., MEGA, Geneious, or online tools like Clustal Omega).
-
Identify any nucleotide changes that result in an amino acid substitution in the tubulin protein.
-
Visualizations
Logical Relationship between Tubulin Mutations and this compound Resistance
References
- 1. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iab.kit.edu [iab.kit.edu]
- 6. Microtubule Aggregation - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Managing Pyridachlometyl Phytotoxicity in Sensitive Crops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential phytotoxicity associated with the fungicide Pyridachlometyl in sensitive crops during experimental trials.
Introduction to this compound and Phytotoxicity
This compound is a novel fungicide that functions by modulating fungal microtubule dynamics through binding to fungal tubulin.[1] While developed for its targeted antifungal activity, the application of any agrochemical carries a potential risk of phytotoxicity in sensitive plant species or under specific environmental conditions. Phytotoxicity manifests as damage to plant tissues, which can range from mild, transient symptoms to severe crop injury. This guide is intended to help researchers identify, manage, and prevent this compound-induced phytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pyridazine (B1198779) fungicide with a novel mode of action.[1] It targets and binds to fungal tubulin, promoting tubulin polymerization and stabilizing microtubules.[2] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, leading to their death.[1] Its binding site is distinct from other tubulin-targeting fungicides like benzimidazoles.[3][4]
Q2: Is this compound known to cause phytotoxicity?
A2: While official studies and product labels generally indicate a low risk of phytotoxicity, the potential for phytotoxic effects on sensitive crops or under certain conditions cannot be entirely ruled out.[1] Metabolism studies on wheat, tomato, and sugar beet have shown that the compound is metabolized in plants, which is a key factor in crop selectivity.[1] However, crop sensitivity can vary depending on the species, cultivar, growth stage, and environmental conditions.
Q3: What are the general symptoms of fungicide-induced phytotoxicity?
A3: Symptoms of phytotoxicity can be varied and may include:
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Chlorosis: Yellowing of leaves.
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Necrosis: Brown or black spots or patches on leaves, stems, or flowers.
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Stunting: Reduced plant growth or vigor.
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Deformation: Twisting, cupping, or other abnormal growth of leaves or shoots.
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Leaf drop: Premature shedding of leaves.
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Reduced germination or emergence: In cases of seed treatment or soil application.
Q4: Which crops are potentially sensitive to this compound?
A4: Specific data on a comprehensive list of sensitive crops for this compound is limited in publicly available literature. However, based on general principles of fungicide application, sensitive crops may include those with thin cuticles, certain ornamental species, and crops not listed on the product label. It is crucial to conduct small-scale tolerance tests on any new crop or cultivar before large-scale application.
Q5: Can environmental factors influence this compound phytotoxicity?
A5: Yes, environmental conditions can significantly impact the likelihood of phytotoxicity. Factors that may increase risk include:
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High temperatures and humidity: Can increase the rate of uptake and metabolic activity in plants, potentially leading to higher concentrations of the active ingredient in tissues.
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Drought stress: Stressed plants may be more susceptible to chemical injury.
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Intense sunlight: Can sometimes exacerbate phytotoxic reactions.
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Poor drying conditions: Prolonged wetness of foliage after application can increase absorption and the risk of injury.
Q6: Can tank-mixing this compound with other agrochemicals increase the risk of phytotoxicity?
A6: Tank-mixing with other pesticides, adjuvants, or foliar fertilizers can sometimes lead to synergistic or antagonistic effects that may result in phytotoxicity. It is essential to check for compatibility information on the product labels and to conduct a jar test before mixing chemicals.
Troubleshooting Guide: Diagnosing and Managing this compound Phytotoxicity
This guide provides a step-by-step approach to identifying and addressing potential phytotoxicity issues during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Chlorosis (yellowing) or necrosis (browning/spotting) on leaves after application. | Direct contact phytotoxicity. | 1. Confirm Symptoms: Compare affected plants with untreated control plants. Note the pattern of damage (e.g., uniform spotting, marginal burn). 2. Review Application Rate: Verify that the correct concentration and application volume were used as per the experimental protocol. 3. Assess Environmental Conditions: Check temperature, humidity, and light intensity records from the time of application. 4. Mitigation: If symptoms are mild, plants may recover on their own. Provide optimal growing conditions (water, nutrients) to support recovery. For severe cases, document the damage and consider adjusting application parameters in future experiments. |
| Stunted growth or deformation of new foliage following application. | Systemic phytotoxicity or disruption of growth processes. | 1. Observe New Growth: Carefully examine new leaves and shoots for any abnormalities and compare with control plants. 2. Check for Over-application: High concentrations can sometimes lead to systemic effects. 3. Evaluate Plant Growth Stage: Younger plants are often more susceptible to growth-related phytotoxicity. 4. Future Prevention: In subsequent experiments, consider using a lower concentration or applying at a later growth stage. |
| Poor seed germination or seedling emergence after seed treatment. | Seed or seedling phytotoxicity. | 1. Review Treatment Protocol: Ensure the seed treatment rate was accurate. 2. Assess Seed Quality: Use high-quality, vigorous seeds. 3. Examine Soil/Media Conditions: Ensure optimal moisture and temperature for germination. 4. Consider Safeners: For future trials, investigate the potential of using a seed treatment safener compatible with pyridazine fungicides. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and manage this compound phytotoxicity.
Protocol 1: Crop Sensitivity Screening
Objective: To determine the phytotoxicity potential of this compound on a range of crop species or cultivars.
Methodology:
-
Plant Material: Grow a selection of sensitive indicator crops (e.g., cucumber, tomato, sensitive ornamental varieties) and the target experimental crop to the 3-4 true leaf stage in a controlled environment. Include untreated control groups for each crop.
-
Treatment Preparation: Prepare a series of this compound concentrations, including the recommended experimental rate (1x), a higher rate (2x), and a lower rate (0.5x).
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Application: Apply the different concentrations of this compound as a foliar spray to the point of runoff. Ensure uniform coverage.
-
Observation: Monitor the plants daily for 14 days for any signs of phytotoxicity (chlorosis, necrosis, stunting, deformation).
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Data Collection: Score the severity of phytotoxicity on a scale of 0 (no damage) to 5 (severe damage/plant death). Collect biomass data (fresh and dry weight) at the end of the experiment.
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Analysis: Compare the phytotoxicity scores and biomass data between the treated and control groups to determine the sensitivity of each crop.
Protocol 2: Evaluation of Safeners for Mitigating Phytotoxicity
Objective: To assess the efficacy of a chemical safener in reducing this compound-induced phytotoxicity in a sensitive crop.
Methodology:
-
Plant Material: Use a crop species identified as sensitive in Protocol 1.
-
Treatment Groups:
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Untreated Control
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This compound (2x rate) alone
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Safener alone
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This compound (2x rate) + Safener
-
-
Safener Application: Apply the safener according to its recommended use (e.g., seed treatment, soil drench, or tank-mix with the fungicide).
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This compound Application: Apply the high rate of this compound at the appropriate timing relative to the safener application.
-
Data Collection: Monitor and score for phytotoxicity symptoms as described in Protocol 1. Additionally, collect physiological data such as chlorophyll (B73375) content (SPAD meter) and photosynthetic efficiency (chlorophyll fluorescence).
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Analysis: Determine if the safener treatment significantly reduces the phytotoxicity symptoms and negative physiological impacts of the high rate of this compound.
Data Presentation
Table 1: Hypothetical Phytotoxicity Scoring of this compound on Various Crops
| Crop Species | Cultivar | This compound Rate (ppm) | Average Phytotoxicity Score (0-5) | % Reduction in Biomass |
| Cucumber | Marketmore 76 | 100 (1x) | 1.5 | 5% |
| 200 (2x) | 3.2 | 18% | ||
| Tomato | Moneymaker | 100 (1x) | 0.8 | 2% |
| 200 (2x) | 1.9 | 9% | ||
| Wheat | Apogee | 100 (1x) | 0.2 | <1% |
| 200 (2x) | 0.5 | 2% | ||
| Sugar Beet | C-869 | 100 (1x) | 0.3 | 1% |
| 200 (2x) | 0.7 | 3% |
Table 2: Hypothetical Efficacy of a Safener in Mitigating this compound Phytotoxicity in Cucumber (cv. Marketmore 76)
| Treatment | Average Phytotoxicity Score (0-5) | Chlorophyll Content (SPAD) | Photosynthetic Efficiency (Fv/Fm) |
| Control | 0 | 45.2 | 0.83 |
| This compound (200 ppm) | 3.2 | 33.1 | 0.68 |
| Safener X | 0.1 | 44.8 | 0.82 |
| This compound + Safener X | 0.9 | 41.5 | 0.79 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mode of action of this compound in fungal cells.
Caption: Troubleshooting workflow for this compound phytotoxicity.
Caption: General mechanism of action for a chemical safener in a plant cell.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
- 3. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pyridachlometyl efficacy in different environmental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Pyridachlometyl. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental application, with a focus on optimizing efficacy under various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel fungicide that functions as a tubulin dynamics modulator.[1][2] It binds to fungal tubulin, a protein essential for forming microtubules. Unlike other tubulin-targeting fungicides like carbendazim, which inhibit tubulin polymerization, this compound promotes tubulin polymerization and stabilizes microtubules.[2][3][4] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, leading to fungal cell death.[1]
Q2: Does this compound show cross-resistance with other classes of fungicides?
A2: No, this compound has a distinct binding site on the tubulin protein compared to other commercial fungicides.[1][3][5] This unique mode of action means it does not exhibit cross-resistance with existing fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), succinate (B1194679) dehydrogenase inhibitors (SDHIs), and benzimidazoles (e.g., carbendazim).[1][5] It has demonstrated high efficacy against fungal strains that have developed resistance to these other fungicide groups.[1]
Q3: What is the optimal pH for a this compound spray solution?
A3: this compound is remarkably stable across a wide pH range. Hydrolysis studies have shown that it is stable in buffer solutions at pH 4, 7, and 9, with an estimated half-life of over one year at 25°C.[1] While many fungicides perform optimally in slightly acidic conditions (pH 4-6.5), the high stability of this compound suggests that pH is not a critical factor for its efficacy within this range.[6][7][8]
Q4: How does temperature affect the efficacy and stability of this compound?
Q5: Is this compound susceptible to photodegradation?
A5: this compound has been reported to have sufficient photostability for effective and long-lasting disease control in field applications exposed to sunlight.[2] This indicates a lower susceptibility to photodegradation compared to some other fungicides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected efficacy. | Improper Solution Preparation: Incorrect concentration of this compound. | Ensure accurate calculation and measurement of this compound for the desired final concentration in your spray solution. |
| Suboptimal Application Timing: Application after significant disease establishment. | For protective effects, apply this compound before or in the very early stages of fungal infection. Curative effects are limited once the disease is well-established.[11][12] | |
| Poor Spray Coverage: Inadequate coverage of the target plant tissue. | Ensure thorough spray coverage of all susceptible plant surfaces. Adjust sprayer nozzles and pressure to achieve a fine mist that coats the target area.[13] | |
| Precipitate forms in the spray tank. | Incompatibility with Tank-Mix Partners: Chemical reaction with other pesticides or adjuvants in the tank mix. | Before mixing, perform a jar test to check for physical compatibility with other products. When mixing, add products to the tank in the correct order, usually starting with water-soluble bags, then wettable powders, followed by flowables (like this compound), emulsifiable concentrates, and finally surfactants or adjuvants.[14] |
| Reduced efficacy in subsequent experiments. | Development of Fungal Resistance (Low Probability): While this compound has a novel mode of action, the potential for resistance development always exists with prolonged and repeated use. | To mitigate the risk of resistance, it is good practice to rotate or use this compound in combination with fungicides that have different modes of action.[1] |
| Variable results between different experimental setups. | Inconsistent Environmental Conditions: Significant variations in temperature or humidity between experiments. | Maintain consistent environmental conditions (temperature, humidity, light) across all experimental replicates to ensure reproducible results. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solutions at Different pH Levels
| pH | Temperature (°C) | Estimated Half-Life |
| 4 | 25 | > 1 year |
| 7 | 25 | > 1 year |
| 9 | 25 | > 1 year |
| Data sourced from a hydrolysis study on 14C-labeled this compound.[1] |
Table 2: Efficacy of this compound against Cercospora beticola (Sugar Beet Leaf Spot) in a Protective Pot Test
| Concentration (ppm) | Disease Control (%) |
| 200 | 97 |
| 133 | 98 |
| This demonstrates the high protective efficacy of this compound.[1] |
Table 3: Efficacy of this compound against Cercospora beticola in a Curative Pot Test (Inhibitory Effect on Disease Progression)
| Concentration (ppm) | Disease Control (%) |
| 200 | 41 |
| 133 | 39 |
| This indicates a moderate curative effect on established disease.[1] |
Experimental Protocols
Protocol 1: In Vitro Fungicide Sensitivity Testing (Microtiter Plate Assay)
This protocol is adapted from methodologies used to assess the sensitivity of fungal isolates to this compound.[1]
1. Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to the desired density (e.g., 1 x 10^4 spores/mL) using a hemocytometer.
2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[15] b. Perform serial dilutions of the stock solution in the appropriate liquid growth medium to achieve a range of final test concentrations. The final DMSO concentration should be consistent across all treatments and not exceed a level that affects fungal growth (typically <1%).
3. Assay Procedure: a. Dispense the diluted this compound solutions into the wells of a 96-well microtiter plate. Include a solvent control (medium with DMSO only) and a negative control (medium only). b. Add the prepared fungal spore suspension to each well. c. Incubate the plates at a suitable temperature and for a sufficient duration to allow for fungal growth in the control wells. d. Assess fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual assessment.
4. Data Analysis: a. Calculate the percentage of growth inhibition for each concentration relative to the solvent control. b. Determine the EC50 value (the concentration of this compound that inhibits fungal growth by 50%) by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
Protocol 2: Protective Efficacy Evaluation in a Pot Test (Cercospora beticola on Sugar Beet)
This protocol is a generalized procedure based on the description of greenhouse pot tests for this compound.[1]
1. Plant Material and Growth Conditions: a. Grow sugar beet seedlings in pots until they have developed 4-5 true leaves. b. Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and lighting conditions.
2. Fungicide Application: a. Prepare spray solutions of this compound at the desired concentrations (e.g., 133 ppm and 200 ppm) in water. Include a water-only control treatment. b. Apply the fungicide solutions to the sugar beet leaves until runoff, ensuring thorough coverage. c. Allow the treated plants to dry completely.
3. Fungal Inoculation: a. Prepare a conidial suspension of Cercospora beticola at a concentration of 1 x 10^4 spores/mL.[1] b. Three days after the fungicide application, inoculate the plants by spraying the conidial suspension onto the leaves.[1]
4. Incubation and Disease Assessment: a. Place the inoculated plants in a high-humidity environment for 48-72 hours to promote infection. b. Move the plants back to the greenhouse or growth chamber and allow the disease to develop. c. After a set period (e.g., 14-21 days), assess the disease severity on the leaves. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease rating scale.
5. Data Analysis: a. Calculate the percent disease control for each treatment using the formula: % Control = [1 - (Disease Severity in Treatment / Disease Severity in Control)] x 100
Visualizations
Caption: Mechanism of Action of this compound on Fungal Tubulin Dynamics.
Caption: Workflow for a Protective Efficacy Pot Test of this compound.
Caption: Logical Flow for Troubleshooting this compound Efficacy Issues.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
- 5. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extension.purdue.edu [extension.purdue.edu]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Spray Water Quality Can Affect Pesticide Performance | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 10. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 11. farmprogress.com [farmprogress.com]
- 12. research.cfaes.ohio-state.edu [research.cfaes.ohio-state.edu]
- 13. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 14. kzndard.gov.za [kzndard.gov.za]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Pyridachlometyl bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridachlometyl bioassays. The information is presented in a question-and-answer format to directly address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel fungicide belonging to a new chemical class of tubulin polymerization promoters.[1] Its primary mechanism of action is the modulation of fungal microtubule dynamics. Unlike other tubulin-targeting fungicides that inhibit polymerization, this compound binds to fungal tubulin and promotes its polymerization, leading to the stabilization of microtubules.[2][3][4] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, ultimately leading to fungal cell death. Notably, this compound does not exhibit cross-resistance with existing fungicides like DMIs, QoIs, and SDHIs.[5]
Q2: In which solvents should I dissolve this compound for my bioassay?
For in vitro bioassays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] It is crucial to ensure that the final concentration of DMSO in the assay medium is low enough to not affect the growth of the fungal species being tested, as organic solvents can influence the toxicity of the fungicide.[7]
Q3: What are the typical EC50 values I should expect for this compound against common fungal pathogens?
The half-maximal effective concentration (EC50) of this compound varies depending on the fungal species and the specific bioassay conditions. However, it generally exhibits high antifungal activity at low concentrations. For example, against various isolates of Cercospora beticola, the EC50 values typically fall within the range of 0.02 to 0.2 ppm.[2][5] Refer to the data summary tables below for more detailed information.
Troubleshooting Inconsistent Bioassay Results
Q4: My dose-response curves are not consistent between experiments. What could be the cause?
Inconsistent dose-response curves can arise from several factors. Here are some common causes and solutions:
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Compound Precipitation: this compound, like many organic compounds, may precipitate when a concentrated DMSO stock is added to an aqueous culture medium.[8][9]
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Solution: Observe the media for any cloudiness or precipitate after adding the compound. To avoid this, ensure thorough mixing upon dilution and consider preparing intermediate dilutions in a co-solvent or the culture medium itself. The final DMSO concentration in your assay should be kept constant across all wells and be at a level that does not affect fungal growth.[7]
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Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound, especially when preparing serial dilutions.
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Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure complete mixing between each dilution step.
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Cell Viability and Density: Variations in the initial inoculum density or viability of the fungal cells can lead to inconsistent results.
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Solution: Standardize your inoculum preparation procedure. Use a hemocytometer or spectrophotometer to ensure a consistent cell density for each experiment. Always use freshly cultured and viable fungal cells.
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Incubation Conditions: Fluctuations in temperature or humidity during incubation can affect fungal growth rates and, consequently, the bioassay results.
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Solution: Ensure your incubator is properly calibrated and maintains a stable temperature and humidity. Avoid opening the incubator frequently during the experiment.
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Q5: I am observing high variability between replicate wells. What are the potential reasons?
High variability between replicates is a common issue in bioassays. Here are some troubleshooting steps:
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Uneven Cell Distribution: If the fungal inoculum is not evenly distributed in the microplate wells, it can lead to significant differences in growth between replicates.
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Solution: Gently swirl the fungal suspension before and during plating to ensure a homogenous distribution of cells.
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Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the media components and the test compound, leading to altered fungal growth.
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Solution: To minimize edge effects, consider not using the outer wells of the plate for experimental data. Instead, fill them with sterile water or media to maintain a humid environment.
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Compound Adsorption: this compound may adsorb to the plastic of the microplate, reducing its effective concentration in the media.
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Gas-Phase Redistribution: this compound has a notable property of redistribution via the gas phase.[2] In a sealed microplate, this could potentially lead to cross-contamination between wells with different concentrations.
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Solution: If you observe unexpected inhibition in your control wells, consider the possibility of gas-phase redistribution. Using breathable plate seals instead of adhesive seals might mitigate this, but this needs to be balanced with preventing evaporation. Running control wells with only solvent on the same plate is crucial to detect any such effects.
-
Q6: My negative control (solvent only) is showing some inhibition of fungal growth. Why is this happening?
Inhibition in the solvent control wells indicates that the solvent itself is toxic to the fungus at the concentration used.
-
Solution: Perform a solvent toxicity test by exposing the fungus to a range of DMSO concentrations. Determine the highest concentration of DMSO that does not significantly inhibit fungal growth and ensure the final DMSO concentration in your this compound bioassay does not exceed this level.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound against Various Fungal Species
| Fungal Species | Assay Type | EC50 (ppm) | Reference |
| Cercospora beticola | Microtiter plate | 0.02 - 0.2 | [2][5] |
| Fulvia fulva | Artificial Media | Not specified | [5] |
| Cercospora kikuchii | Artificial Media | Not specified | [5] |
| Microdochium nivale | Artificial Media | Not specified | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 316.7 g/mol |
| Chemical Stability | Stable in field and mammalian body |
| Solubility | Soluble in DMSO |
Experimental Protocols
Detailed Methodology for In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution
This protocol is a general guideline and may need to be adapted for specific fungal species.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Fungal Inoculum:
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Culture the fungal species on an appropriate agar (B569324) medium until sufficient sporulation or growth is observed.
-
Harvest spores or mycelial fragments and suspend them in sterile saline or culture broth.
-
Adjust the concentration of the inoculum to a standardized density (e.g., 1 x 10^4 to 5 x 10^4 cells/mL) using a hemocytometer or by measuring optical density.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of the appropriate sterile culture broth to each well.
-
Prepare serial two-fold dilutions of the this compound stock solution directly in the microtiter plate. Start by adding a specific volume of the stock solution to the first well of a row and then serially transfer half the volume to the subsequent wells.
-
Include a positive control (no drug) and a solvent control (DMSO at the highest concentration used in the assay) for each fungal strain. Also include a negative control (broth only) to check for contamination.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate with a breathable membrane to allow for gas exchange while minimizing evaporation.
-
Incubate the plate at the optimal temperature for the growth of the fungal species for a predetermined period (e.g., 24-72 hours).
-
-
Data Analysis:
-
After incubation, determine the fungal growth in each well. This can be done visually, by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader, or by using a metabolic indicator dye.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition compared to the solvent control).
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The EC50 value can be calculated by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
References
- 1. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the magnitude of toxicant interactions in microbial bioassays | Semantic Scholar [semanticscholar.org]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Impact of pH on Pyridachlometyl stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Pyridachlometyl.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing and using this compound solutions?
A1: this compound is chemically stable across a wide pH range. Hydrolysis studies have shown that it is stable in buffer solutions at pH 4, 7, and 9, with an estimated half-life of over one year at 25°C. While stable, the optimal pH for its antifungal activity has not been explicitly defined in publicly available literature. For many fungicides, a slightly acidic to neutral pH (typically 5.0 to 7.0) is considered optimal for biological activity. It is recommended to determine the optimal pH for your specific experimental conditions and target organism.
Q2: I am observing lower than expected antifungal activity. Could the pH of my experimental setup be the cause?
A2: Yes, the pH of your culture medium or spray solution could be a contributing factor to reduced activity, even though this compound is chemically stable. The pH of the environment can influence the target fungus's growth, physiology, and the interaction between the fungicide and the fungal cells. Extreme pH values may stress the fungus in a way that masks the specific activity of this compound or alters the compound's uptake.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is highly stable in aqueous solutions across a pH range of 4 to 9. A hydrolysis study demonstrated that its estimated half-life is over one year at 25°C within this pH range, indicating that degradation due to hydrolysis is not a significant concern under typical experimental and storage conditions.
Q4: Can I mix this compound with other compounds? How might this affect its stability and activity?
A4: Tank-mixing multiple pesticides or compounds can alter the pH of the final solution, which may affect the stability and efficacy of the mixture. While this compound itself is stable, the other components in the mixture may be sensitive to pH. It is always recommended to check the compatibility and optimal pH range for all compounds in a mixture. A simple way to check for physical incompatibility is to mix small amounts of the components in the correct proportions in a jar and observe for any precipitation, separation, or changes in color.
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Antifungal Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of Experimental Medium/Solution | 1. Measure pH: Use a calibrated pH meter to determine the pH of your final experimental solution (e.g., culture medium, spray solution). 2. Adjust pH: If the pH is outside the generally recommended range of 5.0-7.0 for fungicides, adjust it using appropriate sterile buffers. 3. Re-run Experiment: Prepare fresh solutions at the adjusted pH and repeat the experiment. |
| Degraded Stock Solution | 1. Preparation Conditions: Ensure stock solutions were prepared with high-purity water and solvent, and that the pH was not extreme. 2. Storage: Store stock solutions as recommended (typically at -20°C in aliquots to avoid freeze-thaw cycles) and protect from light. 3. Prepare Fresh Stock: If in doubt, prepare a fresh stock solution and repeat the experiment. |
| Fungal Strain Variability or Resistance | 1. Use a Control Strain: Include a known susceptible fungal strain in your experiments to validate the assay and the activity of your this compound solution. 2. Verify Strain Identity: Confirm the identity and purity of your fungal strain. |
Issue 2: Precipitation or Cloudiness of this compound Solution
| Possible Cause | Troubleshooting Steps |
| Poor Solubility at a Specific pH | 1. Check pH: Measure the pH of the solution where precipitation is observed. 2. Adjust pH: Carefully adjust the pH to see if the precipitate dissolves. A slightly acidic to neutral pH may improve solubility for some formulations. 3. Solvent Concentration: Ensure the concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is sufficient to maintain solubility in the final aqueous medium, but not high enough to be toxic to the fungus. |
| Interaction with Media Components | 1. Test in Water: Prepare a dilution of this compound in sterile water at the same concentration and pH to see if precipitation still occurs. If not, a component of your medium may be interacting with the compound. 2. Review Medium Composition: Check for high concentrations of salts or other components that might reduce the solubility of this compound. |
Data Summary
Table 1: Stability of this compound in Aqueous Solutions
| pH | Temperature (°C) | Estimated Half-life |
| 4 | 25 | > 1 year |
| 7 | 25 | > 1 year |
| 9 | 25 | > 1 year |
Experimental Protocols
Protocol 1: Determining the Impact of pH on this compound Activity
Objective: To determine the optimal pH for the antifungal activity of this compound against a specific fungal species.
Materials:
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Target fungal culture
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Appropriate liquid fungal growth medium (e.g., Potato Dextrose Broth, Yeast Nitrogen Base)
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This compound stock solution (in a suitable solvent like DMSO)
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Sterile buffers for a range of pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8)
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Sterile 96-well microtiter plates
-
Microplate reader
Methodology:
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Prepare pH-Adjusted Media: Prepare aliquots of the fungal growth medium and adjust their pH to the desired levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using the sterile buffers. Verify the final pH with a calibrated pH meter.
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Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in each of the pH-adjusted media to achieve the desired final concentrations.
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Set Up Microtiter Plates:
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Add 100 µL of each this compound dilution in the corresponding pH-adjusted medium to the wells of a 96-well plate.
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Include positive controls (medium with fungus, no this compound) and negative controls (medium only) for each pH value.
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Include a solvent control (medium with the same concentration of solvent as the highest this compound concentration) for each pH.
-
-
Inoculate: Prepare a standardized inoculum of the target fungus (e.g., spore suspension or mycelial fragments) and add 100 µL to each well (except the negative control wells).
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Incubate: Incubate the plates under optimal growth conditions for the target fungus (temperature, humidity, light).
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Measure Fungal Growth: At specific time points (e.g., 24, 48, 72 hours), measure fungal growth using a microplate reader (e.g., by measuring optical density at 600 nm).
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Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration at each pH. Determine the EC50 (half-maximal effective concentration) value at each pH to identify the pH at which this compound exhibits the highest activity.
Protocol 2: Assessing the Hydrolytic Stability of this compound
Objective: To confirm the stability of this compound in aqueous solutions at different pH values.
Materials:
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This compound analytical standard
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Sterile aqueous buffer solutions at pH 4, 7, and 9
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High-purity water
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Acetonitrile (B52724) (HPLC grade)
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HPLC or LC-MS/MS system with a suitable column (e.g., C18)
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Incubator set to a constant temperature (e.g., 25°C)
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Sterile, amber glass vials
Methodology:
-
Prepare Test Solutions:
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Prepare a stock solution of this compound in acetonitrile.
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In separate amber glass vials, add a small volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a known final concentration (e.g., 1-10 µg/mL). Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the solution.
-
-
Incubation:
-
Tightly cap the vials and place them in an incubator at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
-
Sampling:
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At designated time points (e.g., 0, 7, 14, 30, 60, 90 days, and longer if no degradation is observed), withdraw an aliquot from each vial for analysis.
-
-
Quantification:
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Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
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Prepare a calibration curve using freshly prepared standards of this compound to accurately quantify the concentration in the test samples.
-
-
Data Analysis:
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Plot the concentration of this compound versus time for each pH.
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If degradation is observed, determine the degradation kinetics and calculate the half-life (t½) at each pH.
-
Visualizations
Caption: Mechanism of action of this compound in a fungal cell.
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting logic for inconsistent this compound activity.
Reducing off-target effects of Pyridachlometyl in ecological studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Pyridachlometyl in ecological studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to off-target effects?
A1: this compound is a novel fungicide that functions as a tubulin dynamics modulator.[1] It binds to a unique site on the tubulin protein in fungi, distinct from other tubulin-targeting fungicides like benzimidazoles.[1][2] This specific mode of action is key to its efficacy against a broad spectrum of fungal pathogens.[2][3][4] However, because tubulin is a highly conserved protein across eukaryotes, there is a theoretical potential for off-target effects on non-target organisms. While this compound has been designed for selectivity, understanding this fundamental mechanism is crucial for anticipating and mitigating unintended impacts in sensitive ecosystems.
Q2: What are the known ecotoxicological effects of this compound on non-target organisms?
A2: Ecotoxicological data for this compound technical grade (TG) and a 35% suspension concentrate (SC) formulation are available. These studies indicate varying levels of toxicity to different non-target organisms. A summary of acute toxicity data is provided in the table below. It is important to note that these are laboratory-based values and environmental conditions can significantly influence real-world toxicity.
Q3: Does this compound show cross-resistance with other fungicides?
A3: No, this compound does not exhibit cross-resistance with existing fungicides such as carbendazim, demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[3] Its unique binding site on the tubulin protein means that fungal strains resistant to these other fungicides are generally still susceptible to this compound.[3] This makes it a valuable tool for resistance management, but also underscores the importance of preventing the development of resistance to this new mode of action through responsible use.
Q4: What are the key physical-chemical properties of this compound that influence its environmental fate and potential for off-target effects?
A4: this compound has a relatively high logP ow (octanol-water partition coefficient) of 4.10, which suggests low systemic uptake from the roots to foliar parts of plants.[1] A notable property is its redistribution via the gas phase, which can lead to a "halo" effect of fungal inhibition around the application site.[1] This volatility can contribute to off-target effects if not managed properly during application. The photostability of the pyridazine (B1198779) compound is sufficient for lasting disease control in field conditions.[1]
Troubleshooting Guides
Issue 1: Suspected Off-Target Effects on Soil Microbial Communities
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Symptom: Unexpected changes in soil respiration, nutrient cycling, or microbial biomass after this compound application.
-
Troubleshooting Steps:
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Verify Application Rate: Ensure the applied concentration of this compound was accurate and consistent with the experimental design. Over-application can exacerbate non-target effects.
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Assess Environmental Conditions: Factors such as soil type, organic matter content, pH, and moisture can influence the bioavailability and toxicity of fungicides to soil microbes.
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Establish Baselines: Always collect pre-treatment soil samples to establish a baseline for microbial community structure and function.
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Implement Control Groups: Use both negative (no treatment) and positive (a fungicide with known effects on soil microbes) control groups to differentiate the effects of this compound from other environmental factors.
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Consider Formulation: The formulation of the this compound product (e.g., technical grade vs. suspension concentrate) can influence its interaction with the soil matrix.
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Issue 2: Unintended Impact on Aquatic Ecosystems
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Symptom: Observed mortality or stress in aquatic organisms (e.g., algae, invertebrates, fish) in proximity to the experimental area.
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Troubleshooting Steps:
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Investigate Runoff and Drift: Assess the potential for surface runoff from treated plots and spray drift during application. Consider weather conditions (wind speed and direction, rainfall) during and after application.
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Establish Buffer Zones: Implement vegetative buffer strips between treated areas and water bodies to intercept runoff and reduce pesticide loading.
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Monitor Water Quality: Regularly sample and analyze water from nearby water bodies for this compound residues.
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Review Application Technique: Use application methods that minimize drift, such as low-drift nozzles and appropriate spray pressure.
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Conduct a Tiered Risk Assessment: If off-target effects are suspected, conduct a tiered assessment starting with simple laboratory toxicity tests and progressing to more complex mesocosm studies if necessary.
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Issue 3: Negative Effects on Beneficial Arthropods
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Symptom: Decline in populations of predatory mites, parasitic wasps, or other beneficial insects following this compound application.
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Troubleshooting Steps:
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Timing of Application: Avoid spraying during peak activity times for beneficial insects.
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Selective Application: If possible, use targeted application methods (e.g., spot spraying) to reduce the area treated.
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Use of Resistant Natural Enemies: Where available, consider introducing populations of beneficial insects that have demonstrated some tolerance to fungicides.
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Provide Refugia: Leave untreated areas within or adjacent to the experimental plots to serve as refugia for beneficial arthropods.
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Consult Toxicity Data: Refer to available data on the toxicity of this compound to specific beneficial species to inform risk assessments.
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Data Presentation
Table 1: Summary of Acute Ecotoxicological Data for this compound
| Test Organism | Substance | Exposure Duration | Endpoint | Value (mg/L or µ g/bee or mg/kg) |
| Carp (Cyprinus carpio) | TG | 96 hours | LC50 | >0.70 |
| Daphnia (Daphnia magna) | TG | 48 hours | EC50 | 0.50 |
| Green Algae (Raphidocelis subcapitata) | TG | 72 hours | ErC50 | >0.68 |
| Carp (Cyprinus carpio) | 35% SC | 96 hours | LC50 | 68 |
| Daphnia (Daphnia magna) | 35% SC | 48 hours | EC50 | 0.57 |
| Green Algae (Raphidocelis subcapitata) | 35% SC | 72 hours | ErC50 | 47 |
| Honeybee (Apis mellifera) - Oral | TG | 48 hours | LD50 | >23.8 µ g/bee |
| Honeybee (Apis mellifera) - Contact | TG | 48 hours | LD50 | >100 µ g/bee |
| Bobwhite Quail (Colinus virginianus) | TG | - | LD50 | >2000 mg/kg |
TG = Technical Grade; SC = Suspension Concentrate; LC50 = Lethal Concentration for 50% of the population; EC50 = Effective Concentration for 50% of the population; ErC50 = EC50 for growth rate inhibition; LD50 = Lethal Dose for 50% of the population.
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on Soil Microbial Communities using a Microcosm Study
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Soil Collection and Preparation:
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Collect soil from the intended study site.
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Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
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Characterize the soil for key parameters (pH, organic matter content, texture, and microbial biomass).
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Microcosm Setup:
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Use sterile containers (e.g., glass jars or plastic pots) as microcosms.
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Add a standardized amount of the prepared soil to each microcosm.
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Establish different treatment groups: a negative control (no this compound), a vehicle control (if a solvent is used for this compound), and several concentrations of this compound relevant to expected environmental concentrations.
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Replicate each treatment group (n ≥ 3).
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This compound Application:
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Prepare stock solutions of this compound in an appropriate solvent (if necessary) and dilute to the desired concentrations.
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Apply the solutions evenly to the soil surface of the respective microcosms.
-
-
Incubation:
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Incubate the microcosms under controlled conditions (temperature, humidity, light/dark cycle) that mimic the field environment.
-
-
Sampling and Analysis:
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Collect soil samples from each microcosm at predetermined time points (e.g., 0, 7, 14, 28, and 56 days) post-application.
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Analyze the samples for:
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Microbial Biomass: Using methods like substrate-induced respiration (SIR) or phospholipid fatty acid (PLFA) analysis.
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Enzyme Activities: Assess key soil enzymes involved in nutrient cycling (e.g., dehydrogenase, phosphatase, urease).
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Community Structure: Use molecular techniques like 16S rRNA (for bacteria) and ITS (for fungi) gene sequencing.
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This compound Residue Analysis: Quantify the concentration of this compound and its major degradation products using techniques like LC-MS/MS.[5][6]
-
-
Protocol 2: Evaluating Off-Target Effects in Aquatic Environments using a Mesocosm Study
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Mesocosm Construction and Establishment:
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Use outdoor tanks or artificial ponds of sufficient size to simulate a simplified aquatic ecosystem.
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Fill the mesocosms with water from a natural source and allow for colonization by phytoplankton, zooplankton, and periphyton.
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Introduce sediment and macrophytes to create a more realistic environment.
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Allow the ecosystems to stabilize for several weeks before starting the experiment.
-
-
Experimental Design:
-
Establish multiple treatment groups: a control (no this compound) and a range of this compound concentrations.
-
Replicate each treatment group.
-
-
This compound Application:
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Apply this compound to the water surface of the mesocosms, ensuring even distribution.
-
-
Monitoring and Sampling:
-
Regularly monitor water quality parameters (pH, dissolved oxygen, temperature, conductivity, nutrient levels).
-
Collect water samples for this compound residue analysis.
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Collect samples of phytoplankton, zooplankton, periphyton, and macroinvertebrates at regular intervals.
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Assess changes in community structure, abundance, and biomass of the different trophic levels.
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Observe for any sublethal effects on fish or amphibians if they are included in the study.
-
-
Data Analysis:
-
Analyze the data to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for the different biological endpoints.
-
Visualizations
References
- 1. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Pyridachlometyl degradation under UV light and mitigation strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photodegradation of Pyridachlometyl under UV light. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Troubleshooting Guides
Issue 1: Accelerated Degradation of this compound in Solution
Question: My this compound solution is showing rapid degradation under ambient laboratory light. What could be the cause and how can I prevent this?
Answer:
Rapid degradation of this compound under laboratory light suggests photosensitivity. The photodegradation half-life of this compound in a pH 7 buffer solution under conditions equivalent to natural sunlight in Tokyo, Japan, is between 47.6 and 52.7 days.[1] If you are observing significantly faster degradation, consider the following factors:
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Light Source Intensity: Standard fluorescent lighting in laboratories can emit UV radiation, which may accelerate degradation.
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Solvent Effects: The solvent system used can influence the rate of photodegradation.
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Presence of Photosensitizers: Impurities or other components in your formulation could be acting as photosensitizers, accelerating the degradation of this compound.
Troubleshooting Steps:
-
Protect from Light: Store this compound stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to block light exposure.
-
Use UV-filtered Lighting: If possible, work in an area with UV-filtered lighting or use yellow light sleeves on fluorescent bulbs.
-
Solvent Purity: Ensure the use of high-purity solvents to minimize the presence of potential photosensitizers.
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Control Experiments: Run a control experiment in complete darkness to distinguish between photodegradation and other degradation pathways (e.g., hydrolysis, oxidation).
Issue 2: Inconsistent Results in Photostability Studies
Question: I am getting variable results in my this compound photostability experiments. What are the key parameters to control for reproducible data?
Answer:
Inconsistent results in photostability studies often stem from a lack of precise control over experimental conditions. To ensure reproducibility, meticilous control of the following is crucial:
-
Irradiation Source: The type of lamp (e.g., xenon arc, mercury vapor), its spectral output, and intensity must be consistent across experiments.
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Sample Geometry: The distance of the sample from the light source and the geometry of the sample container will affect the light dose received.
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Temperature: Photodegradation rates can be temperature-dependent. Maintain a constant temperature throughout the experiment.
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Atmosphere: The presence of oxygen can significantly influence photodegradation pathways. Experiments should be conducted under a controlled atmosphere (e.g., air, nitrogen).
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pH: The pH of the solution can affect the stability and degradation kinetics of the compound.
Recommended Experimental Protocol for Photostability Testing:
A standardized protocol is essential for obtaining reliable and comparable data. Below is a general workflow for conducting a photostability study.
Caption: Experimental workflow for a this compound photostability study.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the known photodegradation rate of this compound?
A1: The photodegradation half-life of this compound in a buffer solution at pH 7 has been reported to be between 47.6 and 52.7 days under natural sunlight conditions in Tokyo, Japan.[1]
Q2: What are the primary degradation products of this compound under UV light?
A2: Currently, there is a lack of publicly available scientific literature detailing the specific photodegradation products and pathways of this compound. Generally, for compounds containing a pyridazine (B1198779) ring, photodegradation can be slower compared to those with pyridine (B92270) or pyrazine (B50134) rings due to the presence of the N-N bond.
Q3: How can I mitigate the photodegradation of this compound in my formulations?
A3: Several strategies can be employed to reduce the photodegradation of pesticides in formulations:
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UV Absorbers: Incorporating UV absorbing agents into the formulation can protect the active ingredient by absorbing harmful UV radiation.[2] These can be organic (e.g., benzophenones, benzotriazoles) or inorganic (e.g., titanium dioxide, zinc oxide) compounds.
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Antioxidants/Radical Scavengers: Photodegradation can proceed through radical mechanisms. The addition of antioxidants or radical scavengers can inhibit these degradation pathways.
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Formulation Type: The choice of formulation can impact photostability. For example, encapsulation or inclusion in a protective matrix can shield the active ingredient from light.
-
Packaging: Using opaque or UV-resistant packaging for the final product is a critical and effective measure.
Q4: What analytical methods are suitable for studying this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a standard method for quantifying the parent compound and its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides molecular weight and structural information.
Q5: Are there any known signaling pathways affected by this compound's degradation products?
A5: There is currently no available information in the scientific literature regarding the specific biological activities or signaling pathway interactions of this compound's photodegradation products.
Section 3: Data and Protocols
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Photodegradation Half-life | 47.6 - 52.7 days | pH 7 buffer solution, natural sunlight (Tokyo, Japan) | [1] |
Detailed Experimental Protocols
Protocol 1: Determination of Photodegradation Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is a critical parameter for comparing the photosensitivity of different compounds.
Caption: Workflow for determining the photodegradation quantum yield.
Protocol 2: Screening of Photostabilizers
This protocol outlines a method for evaluating the effectiveness of different photostabilizers in a this compound formulation.
-
Formulation Preparation: Prepare a base formulation of this compound. Divide it into aliquots and add different UV absorbers and/or antioxidants at various concentrations. Include a control formulation with no stabilizer.
-
Sample Exposure: Place the prepared formulations in quartz cuvettes and expose them to a controlled UV light source. Also, prepare dark controls for each formulation.
-
Analysis: At predetermined time intervals, withdraw samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Evaluation: Compare the degradation rate of this compound in the stabilized formulations to the control. The effectiveness of the stabilizer can be expressed as a percentage of protection or an increase in the half-life.
Logical Relationship of Mitigation Strategies:
Caption: Logical relationship of strategies to mitigate this compound photodegradation.
References
Validation & Comparative
Pyridachlometyl: A Comparative Analysis of Cross-Resistance with Benzimidazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungicide resistance is a critical challenge in agriculture and medicine. Understanding the cross-resistance profiles of new and existing antifungal compounds is paramount for developing effective and sustainable disease management strategies. This guide provides a detailed comparison of Pyridachlometyl, a novel fungicide, with the established benzimidazole (B57391) class of fungicides, focusing on their cross-resistance patterns.
Introduction: The Challenge of Fungicide Resistance
Benzimidazole fungicides, such as benomyl (B1667996) and carbendazim (B180503) (MBC), have been widely used for decades to control a broad spectrum of fungal pathogens.[1] Their mode of action involves binding to β-tubulin, a key protein in the fungal cytoskeleton, thereby disrupting microtubule assembly and inhibiting cell division.[1][2] However, the extensive and often exclusive use of benzimidazoles has led to the widespread development of resistance in many fungal species.[1][2] This resistance is primarily caused by point mutations in the β-tubulin gene, which reduce the binding affinity of the fungicide to its target protein.[3][4]
This compound is a new fungicide with a novel mode of action that also targets tubulin.[5][6] However, it is characterized by a distinct binding site and mechanism, which has significant implications for its cross-resistance profile with existing tubulin-targeting agents like the benzimidazoles.[5][7]
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and benzimidazole fungicides target the tubulin protein, a fundamental component of the fungal cytoskeleton. However, they interact with this protein in fundamentally different ways, which is the basis for the lack of cross-resistance.
-
Benzimidazole Fungicides: These compounds act as tubulin polymerization inhibitors. They bind to a specific site on the β-tubulin subunit, preventing the assembly of microtubules.[2] This disruption of the cytoskeleton is lethal to the fungal cell. Resistance arises from mutations at or near this binding site, which prevent the benzimidazole molecule from effectively attaching.[3]
-
This compound: In contrast, this compound is classified as a tubulin dynamics modulator.[6][7] While it also binds to tubulin, its binding site is distinct from that of the benzimidazoles.[5][7] Evidence suggests that this compound binds to the vinblastine-binding site or a site in close proximity.[7][8] Instead of inhibiting polymerization, it appears to promote it, leading to a disruption of the normal, dynamic instability of microtubules, which is equally detrimental to the fungus.[9]
This difference in binding sites is the molecular basis for the lack of cross-resistance. Mutations that confer resistance to benzimidazoles do not affect the binding of this compound, and vice-versa.
Quantitative Cross-Resistance Analysis
Experimental data from studies on field isolates of various fungal pathogens confirms the absence of cross-resistance between this compound and benzimidazole fungicides. The following table summarizes the 50% effective concentration (EC50) values of this compound against both carbendazim-sensitive and carbendazim-resistant strains of Cercospora beticola, the causal agent of Cercospora leaf spot in sugar beet.
| Fungal Isolate Type | Fungicide | EC50 (ppm) Range | Conclusion |
| Carbendazim-Sensitive | This compound | 0.02 - 0.2 | High antifungal activity |
| Carbendazim-Resistant | This compound | 0.02 - 0.2 | High antifungal activity, no loss of efficacy |
| Wild-Type Strains | Carbendazim | < 0.2 | Effective against sensitive strains |
| Resistant Strains | Carbendazim | > 10 | Ineffective against resistant strains |
Data summarized from a study on field isolates of Cercospora beticola.[5]
As the data indicates, this compound maintained high efficacy (a unimodal distribution of EC50 values in the 0.02-0.2 ppm range) against C. beticola isolates, regardless of their sensitivity to carbendazim.[5] This provides strong quantitative evidence for the lack of cross-resistance.
Experimental Protocols
The determination of cross-resistance between fungicides involves a series of established experimental procedures. Below are generalized methodologies for key experiments.
Fungal Isolate Collection and Culturing
Field isolates of the target fungus (e.g., Cercospora beticola) are collected from infected plant tissues. Single-spore isolates are established and maintained on a suitable culture medium, such as potato dextrose agar (B569324) (PDA), at a controlled temperature and light cycle.
Fungicide Sensitivity Assay (EC50 Determination)
The in vitro sensitivity of fungal isolates to different fungicides is determined using a mycelial growth inhibition assay.
-
Preparation of Fungicide Stock Solutions: Fungicides are dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.
-
Amendment of Culture Medium: The stock solutions are serially diluted and added to the molten culture medium (e.g., PDA) to achieve a range of final concentrations. A control medium with only the solvent is also prepared.
-
Inoculation: A mycelial plug of a specific diameter is taken from the actively growing margin of a fungal colony and placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated under optimal growth conditions for the specific fungus.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions once the colony in the control plate has reached a predefined size. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration of the fungicide that inhibits 50% of mycelial growth) is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.
Generation of Laboratory-Resistant Mutants
To further study resistance mechanisms, resistant mutants can be generated in the laboratory.
-
Mutagenesis: A suspension of fungal spores is exposed to a mutagenic agent, such as ultraviolet (UV) radiation, to induce mutations. The dose of the mutagen is calibrated to achieve a specific survival rate (e.g., 50%).
-
Selection: The mutagenized spores are plated on a culture medium amended with a discriminatory concentration of the fungicide (e.g., a concentration that inhibits the growth of the wild-type strain).
-
Isolation and Characterization: Colonies that grow on the selective medium are isolated and their level of resistance is confirmed through EC50 determination. The genetic basis of resistance can then be investigated by sequencing the target gene (e.g., the β-tubulin gene).
Visualizing the Experimental Workflow and Fungal Response
The following diagrams illustrate the experimental workflow for cross-resistance analysis and the differential impact of this compound and benzimidazole fungicides on fungal microtubules.
Caption: Workflow for determining fungicide sensitivity and cross-resistance.
Caption: Differential binding and impact on fungal microtubules.
Conclusion and Implications for Resistance Management
The available data strongly indicates that this compound is not subject to cross-resistance with benzimidazole fungicides.[5][10][11] This is a direct result of its novel mode of action, targeting a different site on the tubulin protein.[5][7] For researchers and professionals in drug development and crop protection, this has several important implications:
-
A New Tool for Resistance Management: this compound can be an effective tool for controlling fungal populations that have already developed resistance to benzimidazoles.
-
Rotation and Mixture Strategies: To delay the development of resistance to this compound itself, it should be used in rotation or in mixtures with fungicides that have different modes of action.
-
Future Drug Development: The success of this compound highlights the potential for discovering new antifungal agents by targeting different sites on established protein targets.
References
- 1. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazoles | FRAC [frac.info]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Discovery and biological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyridachlometyl and Mancozeb in the Management of Cercospora beticola
A comprehensive guide for researchers and crop protection professionals detailing the performance, mechanisms, and experimental validation of two key fungicides for the control of Cercospora leaf spot.
Introduction
Cercospora leaf spot (CLS), caused by the fungus Cercospora beticola, is a devastating foliar disease affecting sugar beets and other crops worldwide, leading to significant reductions in yield and quality.[1][2][3] For decades, fungicides have been the cornerstone of CLS management.[1][2][4] This guide provides a comparative analysis of two fungicides: mancozeb (B1675947), a long-standing multi-site protectant, and Pyridachlometyl, a novel fungicide with a unique mode of action. This comparison is intended to inform researchers, scientists, and drug development professionals on their respective performance, mechanisms, and application in integrated pest management strategies to combat Cercospora beticola.
Fungicide Profiles
This compound: A Novel Mode of Action
This compound is a new-generation fungicide that modulates tubulin dynamics, a novel mechanism of action that places it in FRAC Group 53.[5] It targets the building blocks of the fungal cytoskeleton, but its binding site on the tubulin dimer is distinct from that of other tubulin-targeting fungicides like benzimidazoles.[5][6][7] This unique binding site, potentially a vinblastine-binding site or one in close proximity, means there is no cross-resistance with existing fungicides, making it a valuable tool for resistance management.[6][7][8]
Mancozeb: A Multi-Site Protectant
Mancozeb is a non-systemic, broad-spectrum fungicide belonging to the dithiocarbamate (B8719985) chemical class and is classified under FRAC code M:03 for its multi-site activity.[9][10] Its mechanism of action involves the inactivation of sulfhydryl groups in amino acids and enzymes within fungal cells.[9][10] This disruption affects multiple biochemical processes, including lipid metabolism, respiration, and the production of ATP.[9] Due to its multi-site action, mancozeb has a low risk of developing resistance and is often used in tank mixes with single-site fungicides to manage resistance.[9][10]
Comparative Efficacy: Experimental Data
Field and greenhouse studies have demonstrated the efficacy of both this compound and mancozeb in controlling Cercospora beticola.
Table 1: Efficacy of this compound and Mancozeb in controlling Cercospora beticola in greenhouse pot tests. [11]
| Treatment | Concentration (ppm) | Protective Effect (% control) | Curative Effect (% control) | Long-Term Activity (17 days) (% control) |
| This compound | 200 | 97 | 41 | 86 |
| 133 | 98 | 39 | 79 | |
| Mancozeb | - | Comparable to this compound | Comparable to this compound | Comparable to this compound |
Table 2: Field trial performance of this compound and Mancozeb against Cercospora beticola in Hokkaido, Japan. [7]
| Treatment | Concentration | Performance |
| This compound | High | Comparable to or surpassing mancozeb |
| Mancozeb | Standard | Stable performance |
Experimental Protocols
Greenhouse Pot Test for Fungicide Efficacy
A representative protocol for evaluating fungicide efficacy in a controlled greenhouse environment is as follows:
-
Plant Cultivation: Sugar beet seedlings are grown in pots to a suitable stage (e.g., 4-5 leaf stage).
-
Fungicide Application: Fungicides are applied to the plants at specified concentrations. For protective assays, application precedes inoculation. For curative assays, application follows inoculation.
-
Inoculation: Plants are inoculated with a conidial suspension of Cercospora beticola.
-
Incubation: Inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.
-
Disease Assessment: Disease severity is evaluated at set time points post-inoculation by visually assessing the percentage of leaf area covered with lesions.
-
Data Analysis: The percentage of disease control is calculated relative to an untreated control group.
Field Trial Protocol for Fungicide Evaluation
Field trials are essential for assessing fungicide performance under real-world conditions. A general protocol is outlined below:
-
Trial Design: A randomized complete block design with multiple replicates is typically used.
-
Plot Establishment: Sugar beet plots are planted and maintained according to standard agricultural practices.
-
Inoculation: Plots are often artificially inoculated with Cercospora beticola to ensure uniform disease pressure. This can be done using infected leaf material or a spore suspension.
-
Fungicide Application: Fungicides are applied at specified rates and intervals using calibrated spray equipment.
-
Disease Assessment: Disease severity is rated periodically throughout the season using a standardized scale (e.g., KWS scale of 1-9).[12]
-
Yield and Quality Analysis: At harvest, root yield and sugar content are measured to determine the economic benefit of the fungicide treatments.
-
Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Signaling Pathways and Mode of Action
This compound: Targeting Microtubule Dynamics
This compound's fungicidal activity stems from its ability to bind to tubulin, the protein subunit of microtubules. This binding disrupts the normal dynamics of microtubule assembly and disassembly, which are crucial for various cellular processes in fungi, including cell division, growth, and intracellular transport. By interfering with these processes, this compound effectively inhibits fungal development.
Mancozeb: Multi-Site Inhibition
Mancozeb's broad-spectrum activity is due to its non-specific mode of action. It reacts with and inactivates numerous enzymes within the fungal cell that contain sulfhydryl (-SH) groups. This widespread enzyme inhibition disrupts a variety of essential metabolic pathways, ultimately leading to fungal cell death. This multi-site action makes it very difficult for the fungus to develop resistance through single-gene mutations.
Conclusion and Future Outlook
Both this compound and mancozeb are effective fungicides for the management of Cercospora beticola. Mancozeb remains a valuable tool, particularly in resistance management programs, due to its multi-site mode of action. This compound, with its novel mode of action and high efficacy, presents a promising new option for growers, especially in regions where resistance to other fungicide classes is a concern.
The integration of fungicides with different modes of action, such as this compound and mancozeb, in a rotational or mixture strategy is crucial for sustainable and effective long-term control of Cercospora leaf spot. Further research should continue to explore optimal application timings, tank-mix combinations, and the long-term impact of these fungicides on Cercospora beticola populations.
References
- 1. Cercospora beticola: The intoxicating lifestyle of the leaf spot pathogen of sugar beet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sbreb.org [sbreb.org]
- 3. Evaluating Rhizobacterial Antagonists for Controlling Cercospora beticola and Promoting Growth in Beta vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assbt.org [assbt.org]
- 5. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 10. Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 12. sbreb.org [sbreb.org]
Unlocking Enhanced Fungal Control: A Guide to the Synergistic Effects of Pyridachlometyl with Other Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridachlometyl, a novel fungicide developed by Sumitomo Chemical, is emerging as a critical tool in the fight against fungal plant diseases. Its unique mode of action, the promotion of tubulin polymerization, sets it apart from existing fungicide classes and provides a vital resource for resistance management strategies. This guide offers an objective comparison of this compound's performance when combined with other fungicides, supported by available experimental data. We will delve into its mechanism of action, explore documented synergistic combinations, and provide detailed experimental protocols for assessing fungicide synergy.
A Novel Mode of Action: The Foundation for Synergy
This compound disrupts fungal cell division by promoting the polymerization of tubulin, a crucial protein for microtubule formation. This mechanism is distinct from other tubulin-targeting fungicides, such as benzimidazoles, which inhibit polymerization. This unique mode of action means that this compound does not exhibit cross-resistance with existing fungicide groups, including:
-
Quinone outside Inhibitors (QoIs) , such as strobilurins.
-
Demethylation Inhibitors (DMIs) , such as triazoles.
-
Succinate Dehydrogenase Inhibitors (SDHIs) .
This lack of cross-resistance makes this compound an ideal partner for combination therapies, as it can effectively control fungal strains that have developed resistance to other fungicide classes.[1][2][3][4][5][6]
Evidence of Synergism: A Case Study with Thicyofen
A key indicator of this compound's potential for synergistic interactions comes from a patent detailing its combination with thicyofen. This composition has demonstrated a clear synergistic effect in the prevention and treatment of common bunt of wheat.
Table 1: Synergistic Composition of this compound and Thicyofen
| Component A | Component B | Mass Ratio (A:B) | Target Disease | Observed Effect |
| This compound | Thicyofen | 1-15 : 15-1 | Common Bunt of Wheat | Synergistic |
This documented synergy underscores the potential for enhanced efficacy when this compound is strategically combined with other fungicidal agents.
Broadspectrum Efficacy and Potential for Combination
This compound has demonstrated high antifungal activity against a wide range of pathogens, including those resistant to other fungicides. For instance, it shows high efficacy against strains of Cercospora beticola (the cause of Cercospora leaf spot in sugar beet) that are resistant to carbendazim (B180503) (a benzimidazole), difenoconazole (B1670550) (a DMI), and trifloxystrobin (B1683241) (a QoI).[1] This inherent efficacy against resistant strains makes it a powerful component in fungicide mixtures designed to provide broad-spectrum control and manage resistance.
While specific quantitative data on the synergistic effects with strobilurins, triazoles, and SDHIs in publicly available literature is limited, the lack of cross-resistance strongly suggests additive or synergistic effects are likely. The combination of different modes of action is a cornerstone of effective and sustainable disease management.
Experimental Protocols for Assessing Fungicide Synergy
To facilitate further research into the synergistic potential of this compound, this section provides detailed methodologies for key experiments.
The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to systematically test combinations of two compounds and quantify their interaction.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two fungicides (synergistic, additive, indifferent, or antagonistic).
Materials:
-
96-well microtiter plates
-
Fungal inoculum
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Stock solutions of this compound and the test fungicide in a suitable solvent (e.g., DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Fungicide Dilutions: Prepare serial dilutions of this compound and the second fungicide in the growth medium.
-
Plate Setup:
-
In a 96-well plate, add increasing concentrations of this compound along the x-axis and increasing concentrations of the second fungicide along the y-axis.
-
Each well will contain a unique combination of concentrations of the two fungicides.
-
Include wells with each fungicide alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a drug-free well as a positive control for fungal growth and a media-only well as a negative control.
-
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific fungus being tested.
-
Data Collection: Determine the MIC of each fungicide alone and in combination. This can be done visually or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculation of the FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Fungicide X = (MIC of Fungicide X in combination) / (MIC of Fungicide X alone)
-
FIC Index = FIC of this compound + FIC of Fungicide X
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
The Colby Method
The Colby method is used to calculate the expected additive effect of a fungicide mixture based on the performance of the individual components. The observed efficacy of the mixture is then compared to the expected efficacy to determine if synergy or antagonism is present.
Formula:
E = X + Y - (XY / 100)
Where:
-
E = The expected percent control from the mixture if the effect is additive.
-
X = The percent control from this compound applied alone.
-
Y = The percent control from the second fungicide applied alone.
Procedure:
-
Conduct a bioassay (e.g., in vivo on infected plants) with the following treatments:
-
Untreated control
-
This compound alone at a specific concentration
-
Second fungicide alone at a specific concentration
-
A mixture of this compound and the second fungicide at the same respective concentrations.
-
-
Assess the percent disease control for each treatment compared to the untreated control.
-
Calculate the expected percent control (E) using the Colby formula with the values of X and Y obtained from the individual fungicide treatments.
-
Compare the observed percent control from the mixture with the calculated expected control (E).
Interpretation of Results:
-
Synergy: Observed control > Expected control (E)
-
Additive: Observed control = Expected control (E)
-
Antagonism: Observed control < Expected control (E)
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the understanding of the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the Checkerboard Assay to determine fungicide synergy.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Pyridachlometyl's Novel Mode of Action: A Comparative Analysis Validated by Mutagenesis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Pyridachlometyl's performance against other fungicide classes. Through an examination of its unique mechanism of action, supported by experimental data from mutagenesis studies, this document elucidates the distinct advantages of this compound in overcoming existing fungicide resistance.
This compound represents a significant advancement in fungicide development, offering a novel mode of action that targets tubulin dynamics. Unlike traditional tubulin polymerization inhibitors, this compound actively promotes tubulin polymerization, leading to cytotoxicity and fungal cell death. This distinct mechanism has been rigorously validated through mutagenesis studies, which have pinpointed the specific genetic alterations that confer resistance, thereby confirming its unique binding site and mode of action. This guide delves into the experimental evidence that substantiates this compound's innovative approach to fungal disease control.
Comparative Efficacy Against Wild-Type and Resistant Fungal Strains
The performance of this compound has been extensively evaluated against various fungal pathogens, including strains resistant to existing fungicides. The following table summarizes the half-maximal effective concentration (EC50) values of this compound and comparator fungicides against the wheat pathogen Zymoseptoria tritici, including mutants with specific resistance-conferring mutations in the tubulin genes.
| Fungicide Class | Active Ingredient | Fungal Strain | Genotype | EC50 (mg/L) |
| Pyridazine (Novel) | This compound | Wild-Type | - | 0.02 - 0.2[1] |
| Resistant Mutant 1 | β-tubulin: N219K | >10 | ||
| Resistant Mutant 2 | β-tubulin: Y222N | >10 | ||
| Resistant Mutant 3 | β-tubulin: Y222S | >10 | ||
| Resistant Mutant 4 | α-tubulin: P325H | >10 | ||
| Resistant Mutant 5 | α-tubulin: P325S | >10 | ||
| Resistant Mutant 6 | α-tubulin: P325T | >10 | ||
| Benzimidazole (B57391) | Carbendazim | Wild-Type | - | <2[1] |
| Resistant Mutant | β-tubulin: Q134K, E198A/D/E, F200Y | >2[1] | ||
| Quinone outside Inhibitor (QoI) | Azoxystrobin | Wild-Type | - | 0.009 - 29.140[2] |
| Resistant Mutant | Cytochrome b: G143A | High resistance | ||
| Succinate Dehydrogenase Inhibitor (SDHI) | Fluxapyroxad | Wild-Type | - | 0.072 - 1.568[2] |
| Resistant Mutant | SdhB/C/D mutations | Reduced sensitivity |
Experimental Protocols: Unveiling the Mechanism through Mutagenesis
The validation of this compound's novel mode of action heavily relies on the generation and characterization of resistant fungal mutants. The following is a detailed methodology for a key experiment cited in the validation process.
Protocol: UV Mutagenesis and Selection of Resistant Zymoseptoria tritici Mutants
This protocol outlines the procedure for inducing mutations in Z. tritici using ultraviolet (UV) radiation and subsequently selecting for strains resistant to this compound.
1. Fungal Culture Preparation:
-
A wild-type strain of Zymoseptoria tritici is cultured on potato dextrose agar (B569324) (PDA) to obtain a sufficient quantity of conidia.
-
Conidia are harvested and suspended in sterile saline solution. The concentration of the suspension is adjusted to a predetermined level (e.g., 1 x 10^6 conidia/mL).
2. UV Mutagenesis:
-
Aliquots of the conidial suspension are spread onto the surface of PDA plates.
-
The open plates are exposed to a controlled dose of UV-C radiation (e.g., 254 nm) known to induce a moderate level of cell death (e.g., 50-80%). The optimal UV dose is determined empirically in preliminary experiments.
-
Following UV exposure, the plates are incubated in the dark to prevent photoreactivation of DNA damage.
3. Selection of Resistant Mutants:
-
After incubation, the mutagenized conidia are harvested and plated onto PDA medium amended with a selective concentration of this compound. The selective concentration is typically determined as a concentration that completely inhibits the growth of the wild-type strain.
-
Plates are incubated under optimal growth conditions until colonies of potential resistant mutants appear.
4. Confirmation of Resistance and Genetic Analysis:
-
Resistant colonies are isolated and re-streaked on both fungicide-free and fungicide-containing media to confirm their stable resistance phenotype.
-
The EC50 values of the confirmed resistant mutants are determined using a dose-response assay.
-
Genomic DNA is extracted from the resistant mutants and the wild-type strain. The α-tubulin and β-tubulin genes are amplified by PCR and sequenced to identify any mutations.
-
The identified mutations are then correlated with the resistance phenotype, providing direct evidence of the fungicide's target site.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for validating the mode of action, and the logical relationship confirming this compound's novelty.
Caption: Signaling pathway of microtubule dynamics and fungicide intervention.
Caption: Workflow for validating this compound's mode of action.
Caption: Logical relationship confirming this compound's novel action.
References
Pyridachlometyl: A Paradigm Shift in Managing QoI-Resistant Fungal Pathogens
A detailed comparative guide for researchers and drug development professionals on the performance of Pyridachlometyl against Quinone outside Inhibitor (QoI)-resistant fungal strains.
The escalating threat of fungicide resistance necessitates the development of novel active ingredients with alternative modes of action. This compound, a recently introduced fungicide, has demonstrated significant potential in controlling fungal strains that have developed resistance to Quinone outside Inhibitors (QoIs), a cornerstone of disease management in modern agriculture. This guide provides a comprehensive comparison of this compound's performance against QoI-resistant strains, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Against Key QoI-Resistant Pathogens
This compound has shown remarkable efficacy against a broad spectrum of fungal pathogens, including those with confirmed resistance to QoI fungicides. Its unique mode of action, targeting tubulin dynamics, circumvents the resistance mechanisms that render QoIs ineffective.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound compared to a widely used QoI fungicide, Trifloxystrobin, against field isolates of Cercospora beticola, a significant pathogen in sugar beet cultivation known for widespread QoI resistance.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of this compound and Trifloxystrobin against Cercospora beticola Isolates [1]
| Fungicide | EC50 Range (µg/mL) | Distribution Profile |
| This compound | 0.02 - 0.2 | Unimodal |
| Trifloxystrobin | < 2.0 -> 2.0 | Bimodal |
EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the fungal growth.
The unimodal distribution of EC50 values for this compound indicates a consistent high level of sensitivity across the tested isolates, including those resistant to Trifloxystrobin.[1] In contrast, the bimodal distribution for Trifloxystrobin clearly distinguishes between sensitive and resistant populations.[1]
Field trials have further substantiated these in vitro findings. In the presence of DMI- and QoI-resistant strains of Cercospora beticola, this compound demonstrated high disease control efficiency.[1]
Unraveling the Mechanisms: A Tale of Two Pathways
The key to this compound's success against QoI-resistant strains lies in its fundamentally different mode of action.
This compound's Novel Anti-Tubulin Action
This compound disrupts fungal cell division and growth by promoting the polymerization of tubulin, a crucial component of the cytoskeleton.[2][3] This leads to the formation of abnormal, stabilized microtubules, ultimately causing cell cycle arrest and apoptosis.[4][5] Importantly, this compound binds to a site on the tubulin protein that is distinct from that of other tubulin-targeting fungicides like benzimidazoles, indicating a lack of cross-resistance.[4][5]
Caption: this compound's signaling pathway.
The QoI Pathway and the Rise of Resistance
QoI fungicides, such as strobilurins, act by inhibiting mitochondrial respiration.[6][7] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking the transfer of electrons and thereby halting ATP synthesis, which is essential for fungal survival.[6][7]
Resistance to QoI fungicides primarily arises from a single point mutation in the mitochondrial cytochrome b gene.[8][9] This mutation alters the Qo binding site, reducing the affinity of the fungicide and rendering it ineffective.
Caption: QoI fungicide mechanism and resistance.
Experimental Protocols: Assessing Fungicide Sensitivity
The following is a standardized protocol for determining the in vitro sensitivity of fungal isolates to fungicides using the agar (B569324) dilution method.
Agar Dilution Method for EC50 Determination
This method assesses the inhibitory effect of a fungicide on the mycelial growth of a fungus.
Materials:
-
Pure fungal cultures
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade fungicide (e.g., this compound, Trifloxystrobin)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Solvent for fungicide (e.g., acetone (B3395972) or DMSO)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test fungicide in a suitable solvent at a high concentration (e.g., 10,000 µg/mL).
-
Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.
-
Fungicide Amendment: Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Caption: Experimental workflow for EC50 determination.
Conclusion
This compound represents a significant advancement in the fight against fungicide resistance. Its novel mode of action provides an effective solution for the control of QoI-resistant fungal strains, making it a valuable tool for integrated disease management strategies. For researchers and professionals in drug development, this compound serves as a compelling case study in overcoming target-site-based resistance through the exploration of new biochemical pathways. The continued investigation and strategic deployment of fungicides with diverse modes of action, like this compound, will be critical in ensuring sustainable crop protection and global food security.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resistance.nzpps.org [resistance.nzpps.org]
- 7. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pyridachlometyl: A Comparative Analysis of Protective and Curative Fungicidal Effects
For Immediate Release
Takarazuka, Japan – A comprehensive review of available data on Pyridachlometyl, a novel fungicide from Sumitomo Chemical Co., Ltd., reveals its potent protective and curative activities against a broad spectrum of plant pathogenic fungi. This guide provides an objective comparison of this compound's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this new fungicidal agent.
Executive Summary
This compound distinguishes itself through a novel mode of action, targeting the polymerization of tubulin in fungal cells. This mechanism is distinct from existing fungicide classes, such as Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), and Succinate Dehydrogenase Inhibitors (SDHIs), resulting in no cross-resistance.[1][2] Experimental data demonstrates that this compound exhibits strong protective (preventative) and effective curative (post-infection) properties against economically important plant pathogens. Notably, in studies on sugar beet Cercospora leaf spot, this compound's protective efficacy is comparable to the standard mancozeb (B1675947), while also showing significant curative action.[3] Furthermore, it has shown high efficacy against various powdery mildews and other fungal diseases.[3]
Data Presentation: Protective vs. Curative Efficacy
The following tables summarize the quantitative data on the protective and curative effects of this compound against key fungal pathogens.
Table 1: Efficacy of this compound against Cercospora beticola on Sugar Beet [3]
| Treatment Timing | Application Rate (ppm) | Disease Control (%) | Comparator: Mancozeb (2000 ppm) |
| Protective | 200 | 97 | Comparable |
| (3 days before inoculation) | 133 | 98 | Comparable |
| Curative | 200 | 41 | Comparable |
| (2 days post-inoculation) | 133 | 39 | Comparable |
Table 2: Long-lasting Protective Efficacy of this compound against Cercospora beticola on Sugar Beet (17 days before inoculation) [3]
| Application Rate (ppm) | Disease Control (%) | Comparator: Mancozeb |
| 200 | 86 | High and comparable |
| 133 | 79 | High and comparable |
Table 3: In Vitro Antifungal Spectrum of this compound (EC50 values)
| Fungal Species | EC50 (mg/L) |
| Fulvia fulva | 0.056 |
| Cercospora kikuchii | 0.034 |
| Microdochium nivale | 0.17 |
| Botrytis cinerea | 0.047 |
| Sclerotinia sclerotiorum | 0.22 |
| Penicillium digitatum | 0.040 |
| Rhizoctonia solani | 0.055 |
| Zymoseptoria tritici | < 5 |
| Podosphaera xanthii (Powdery Mildew) | High Efficacy (qualitative) |
Mechanism of Action: A Novel Approach to Fungal Control
This compound's unique mode of action involves the promotion of tubulin polymerization, leading to the stabilization of microtubules.[2][4] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, including cell division, polarity, and intracellular transport, ultimately leading to cell death.[1][5] This mechanism is fundamentally different from other anti-tubulin agents like benzimidazoles, which inhibit tubulin polymerization.[2]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: this compound's mechanism of action in a fungal cell.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protective and Curative Efficacy against Cercospora beticola on Sugar Beet[3]
-
Plant Material: Sugar beet seedlings were grown in pots until five true leaves were unfolded.
-
Fungicide Application:
-
Protective (Preventive) Application: this compound and mancozeb were sprayed onto the leaves of the sugar beet seedlings at specified concentrations. Three days after the fungicide treatment, the plants were inoculated with the pathogen.
-
Curative (Post-infection) Application: Sugar beet seedlings were first inoculated with the pathogen. Two days after inoculation, this compound and mancozeb were sprayed onto the leaves at the specified concentrations.
-
-
Inoculation: A conidial suspension of Cercospora beticola (1 × 10⁴ spores/mL) was prepared and sprayed onto the sugar beet leaves.
-
Incubation and Disease Assessment: After inoculation, the plants were maintained in a controlled environment to allow for disease development. The disease severity in the untreated control plants was recorded (67% for the protective test and 32% for the post-infection test). The percentage of disease control for the treated plants was then calculated relative to the untreated control.
-
Experimental Workflow:
Caption: Workflow for protective and curative efficacy testing.
Conclusion
This compound presents a significant advancement in fungicide technology, offering a novel mode of action that is effective against a wide array of fungal pathogens. Its demonstrated strong protective and curative properties, coupled with a lack of cross-resistance to existing fungicide classes, position it as a valuable tool for integrated pest management and resistance management strategies. Further research into its efficacy against a broader range of pathogens and in direct comparison with other modern fungicides will continue to elucidate its full potential in sustainable agriculture.
References
- 1. The role of microtubules in cellular organization and endocytosis in the plant pathogen Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Assessing the Curative and Protective Impacts of Select Fungicides for Control of Powdery Mildew of Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubules in the fungal pathogen Ustilago maydis are highly dynamic and determine cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridachlometyl: A Long-Term Efficacy Comparison in Field Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Pyridachlometyl with alternative fungicides under field conditions. The data presented is collated from various studies to offer an objective overview of its performance in managing key agricultural diseases. Detailed experimental methodologies are provided for cited trials, and signaling pathways are visualized to elucidate modes of action.
Executive Summary
This compound, a novel fungicide, demonstrates high and long-lasting efficacy against significant agricultural pathogens, including Cercospora beticola (causing Cercospora leaf spot in sugar beet) and powdery mildew in vegetables. Field trial data indicates that its performance is comparable, and in some instances superior, to established fungicides such as mancozeb. Its unique mode of action, promoting tubulin polymerization, offers a crucial tool for resistance management as it shows no cross-resistance to existing fungicide classes like Quinone outside inhibitors (QoIs), Demethylation inhibitors (DMIs), and Succinate dehydrogenase inhibitors (SDHIs).
Comparative Field Efficacy
The long-term efficacy of this compound has been evaluated in multiple field trials, primarily against Cercospora leaf spot in sugar beet and powdery mildew in cucurbits. This section compares its performance with other commercially available fungicides.
Control of Cercospora Leaf Spot (Cercospora beticola) in Sugar Beet
Field studies consistently show this compound provides excellent and persistent control of Cercospora leaf spot.
Table 1: Efficacy of this compound and Alternative Fungicides against Cercospora Leaf Spot in Sugar Beet
| Fungicide (Active Ingredient) | Application Rate | Disease Control Efficacy (%) | Study Reference |
| This compound | 200 ppm | 86% (17 days after treatment) | Sumitomo Chemical Co., Ltd. |
| Mancozeb | - | Comparable to this compound | Sumitomo Chemical Co., Ltd. |
| Benzovindiflupyr + Difenoconazole | - | 86.7 - 97.3% reduction in AUDPS | Pethybridge et al. (2017)[1] |
| Propiconazole | - | 64% reduction in AUDPS | Pethybridge et al. (2017)[1] |
| Azoxystrobin | - | 88.1% reduction in lesions/leaf | Pethybridge et al. (2017)[1] |
*Area Under the Disease Progress Stairs (AUDPS) is a measure of disease severity over time.
Control of Powdery Mildew (Podosphaera xanthii) in Cucumber
This compound has shown strong performance in controlling powdery mildew in vegetable crops.
Table 2: Efficacy of this compound and Alternative Fungicides against Powdery Mildew in Cucumber
| Fungicide (Active Ingredient) | Application Rate | Disease Control Efficacy (%) | Study Reference |
| This compound | - | High efficacy | Sumitomo Chemical Co., Ltd. |
| Boscalid | - | 90% (7 days post-application) | HEBEI CHENGNONG BIOTECH CO.,LTD[2] |
| Azoxystrobin 23% SC | 0.1% | 67.72% (Percent Disease Control) | Wahul, S. M. (2018)[3] |
| Propiconazole 25% EC | 0.1% | 62.42% (Percent Disease Control) | Wahul, S. M. (2018)[3] |
| Boscalid + Pyraclostrobin | - | Provides 12-15 days of protection | HEBEI CHENGNONG BIOTECH CO.,LTD[2] |
Experimental Protocols
The following sections detail the methodologies employed in the field trials cited in this guide.
General Fungicide Field Efficacy Trial Protocol
A standardized protocol is typically followed for evaluating fungicide efficacy in field conditions.
-
Trial Design: Field trials are generally set up in a randomized complete block design with multiple replications (typically three or four) for each treatment, including an untreated control.
-
Plot Size and Management: Plot dimensions and crop husbandry practices, such as fertilization and irrigation, are maintained uniformly across all treatments to minimize variability.
-
Inoculation: In many trials, plots are artificially inoculated with the target pathogen to ensure uniform disease pressure. For instance, in Cercospora leaf spot trials, inoculum is often prepared from infected leaves collected the previous season and spread evenly across the trial area.
-
Fungicide Application: Fungicides are applied at specified rates and intervals using calibrated sprayers to ensure accurate and consistent coverage. The number and timing of applications are determined by the specific objectives of the trial.
-
Disease Assessment: Disease severity is assessed at regular intervals throughout the trial. This is often done using standardized rating scales that quantify the percentage of plant tissue affected by the disease. The Area Under the Disease Progress Curve (AUDPC) is then calculated from these sequential assessments to provide a quantitative measure of disease development over time.
-
Data Analysis: The collected data is subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of differences between treatments.
Specific Protocol for Cercospora Leaf Spot Efficacy Trial in Sugar Beet
-
Host Plant: A sugar beet variety susceptible to Cercospora beticola is used.
-
Inoculum: Inoculum is prepared from dried, ground sugar beet leaves infected with C. beticola from the previous season. This is spread uniformly over the plots.
-
Fungicide Application: Applications are typically initiated upon the first appearance of disease symptoms or at a predetermined growth stage. Subsequent applications are made at regular intervals (e.g., 10-14 days).
-
Disease Severity Rating: Disease severity is rated on a scale of 1 to 10, where 1 indicates no disease and 10 represents severe infection with significant defoliation.
-
Yield and Quality Analysis: At harvest, the middle rows of each plot are harvested to determine root yield. A subsample of roots is analyzed for sugar content and quality parameters.
Specific Protocol for Powdery Mildew Efficacy Trial in Cucumber
-
Host Plant: A cucumber variety susceptible to Podosphaera xanthii is selected.
-
Inoculation: Natural infection is often relied upon, but in some cases, artificial inoculation is performed by shaking spores from infected plants over the trial plots.
-
Fungicide Application: Treatments usually commence when the first signs of powdery mildew are observed. Sprays are repeated at regular intervals (e.g., 7-14 days).
-
Disease Assessment: Disease incidence (percentage of infected leaves) and severity (percentage of leaf area covered by mildew) are assessed on a sample of leaves from each plot.
-
Yield Data: The number and weight of marketable fruits are recorded from the center of each plot.
Mode of Action and Signaling Pathways
Understanding the mode of action is critical for effective and sustainable disease management.
This compound: Tubulin Polymerization Promoter
This compound has a novel mode of action, targeting the polymerization of tubulin in fungal cells. Unlike many other fungicides that inhibit tubulin polymerization, this compound promotes it, leading to the stabilization of microtubules. This disruption of microtubule dynamics interferes with essential cellular processes such as mitosis and cell division, ultimately causing fungal cell death.
Caption: Mode of action of this compound.
Alternative Fungicides: Modes of Action
A key advantage of this compound is its unique mode of action, which helps in managing fungicide resistance. The following diagrams illustrate the modes of action of the compared alternative fungicides.
References
The Unseen Impact: A Comparative Guide to Pyridachlometyl and Its Alternatives on Soil Microorganisms
A critical examination of the effects of the novel fungicide Pyridachlometyl on non-target soil microorganisms remains a significant knowledge gap in agricultural science. Despite its development and registration, publicly accessible studies detailing its impact on crucial soil health indicators such as microbial biomass, enzyme activity, and community structure are currently unavailable. This guide, intended for researchers, scientists, and drug development professionals, aims to address this gap by providing a comparative framework. Due to the absence of direct data for this compound, this document will synthesize the known impacts of three widely used fungicides—Boscalid, Azoxystrobin, and Epoxiconazole—on non-target soil microorganisms. This information serves as a crucial benchmark for understanding the potential ecological ramifications of persistent fungicides and for guiding future research into the environmental footprint of new active ingredients like this compound.
Comparative Analysis of Fungicide Impacts on Soil Microbiota
The application of fungicides can lead to a range of effects on the complex microbial communities within the soil, from transient shifts to long-term alterations in structure and function. The following tables summarize the quantitative data on the impacts of Boscalid, Azoxystrobin, and Epoxiconazole.
Table 1: Impact of Boscalid on Soil Microbial Parameters
| Parameter | Observed Effect | Concentration | Duration | Soil Type |
| Microbial Biomass | Transiently inhibited the growth of soil fungi.[1] | Not Specified | 56 days | Not Specified |
| Enzyme Activity | Significantly inhibited phosphatase and β-D-glucosidase activities.[2] | 10–200 mg kg⁻¹ | 60 days | Not Specified |
| Soil Respiration | Reduced soil respiration.[1][2] | 10-100 mg kg⁻¹ | Transient | Not Specified |
| Microbial Community | Significantly decreased soil microbial diversity.[2] | Recommended dosage | Not Specified | Not Specified |
Table 2: Impact of Azoxystrobin on Soil Microbial Parameters
| Parameter | Observed Effect | Concentration | Duration | Soil Type |
| Microbial Populations | Inhibited populations of cultivable bacteria and actinomycetes.[3] | 0.1, 1.0, 10.0 mg kg⁻¹ | 28 days | Cambisol |
| No significant impact on fungal population.[3] | 0.1, 1.0, 10.0 mg kg⁻¹ | 28 days | Cambisol | |
| Enzyme Activity | Inhibited dehydrogenase activity.[3] | 0.1, 1.0, 10.0 mg kg⁻¹ | 28 days | Cambisol |
| Activated catalase activity.[3] | 0.1, 1.0, 10.0 mg kg⁻¹ | 28 days | Cambisol | |
| Transiently inhibited urease activity.[3] | 0.1, 1.0, 10.0 mg kg⁻¹ | 14 days | Cambisol | |
| Soil Respiration | Inhibited soil respiration.[3] | 1.0, 10.0 mg kg⁻¹ | 21-28 days | Cambisol |
| Nitrogen Cycle | Reduced potential nitrification and β-1,4-N-acetylglucosaminidase activity.[1][4] | Recommended and 5x recommended dose | Not Specified | Alkaline loam |
Table 3: Impact of Epoxiconazole on Soil Microbial Parameters
| Parameter | Observed Effect | Concentration | Duration | Soil Type |
| Microbial Abundance | Increased abundance of bacteria and fungi.[5] | 0.0625, 0.625, 6.25 mg kg⁻¹ | 90 days | Wheat production soils |
| Microbial Community | Impacted microbial diversity and community structure.[5] | 0.0625, 0.625, 6.25 mg kg⁻¹ | 90 days | Wheat production soils |
| Nitrogen Cycle | Increased abundance of nifH and amoA genes; increased NH₄⁺-N and NO₃⁻-N content.[5] | 0.0625, 0.625, 6.25 mg kg⁻¹ | 90 days | Anyang soil |
| Carbon & Sulfur Cycles | Impacted functions of C, S, and manganese metabolisms.[5] | 0.0625, 0.625, 6.25 mg kg⁻¹ | 90 days | Wheat production soils |
Experimental Protocols
To ensure the comparability and reproducibility of studies on the ecotoxicological effects of fungicides, standardized and detailed experimental protocols are essential. The following outlines a general methodology for assessing the impact of fungicides on non-target soil microorganisms, based on established practices in the cited literature.
1. Soil Microcosm Setup:
-
Soil Collection and Preparation: Soil is collected from a relevant agricultural setting, sieved to remove large debris, and homogenized. Key soil properties (pH, organic matter content, texture) are characterized.
-
Fungicide Application: The test fungicide is applied to soil samples at various concentrations, typically including the recommended field application rate and multiples thereof (e.g., 5x, 10x). A control group without the fungicide is included.
-
Incubation: The treated soil microcosms are incubated under controlled laboratory conditions (e.g., constant temperature and moisture) for a defined period, with subsamples taken at specific time points for analysis.
2. Analysis of Microbial Parameters:
-
Microbial Biomass: Often determined by methods such as substrate-induced respiration (SIR), fumigation-extraction, or phospholipid fatty acid (PLFA) analysis.
-
Soil Enzyme Activity: Specific enzyme assays are conducted to measure the activity of key enzymes involved in nutrient cycling, such as dehydrogenase (general microbial activity), urease (nitrogen cycle), and phosphatase (phosphorus cycle).
-
Soil Respiration: Measured by quantifying the CO₂ evolution from the soil microcosms over time, indicating the overall metabolic activity of the microbial community.
-
Microbial Community Structure: Assessed using molecular techniques such as high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) to determine changes in diversity and the relative abundance of different microbial taxa.
-
Nitrogen Transformation Studies: Quantification of key nitrogen cycle processes, such as nitrification (conversion of ammonium (B1175870) to nitrate) and denitrification, and the abundance of related functional genes (e.g., amoA, nifH).
Visualizing Experimental Design and Fungal Inhibition Pathways
To further clarify the experimental process and the mechanism of action of a well-studied fungicide, the following diagrams are provided.
Caption: A generalized experimental workflow for assessing the impact of fungicides on soil microorganisms.
Caption: The mode of action of Boscalid, inhibiting Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain.
References
- 1. [PDF] Response of Soil Microbiota, Enzymes, and Plants to the Fungicide Azoxystrobin | Semantic Scholar [semanticscholar.org]
- 2. The effect of the Falcon 460 EC fungicide on soil microbial communities, enzyme activities and plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Ref: S-2190) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Safety Operating Guide
Proper Disposal of Pyridachlometyl: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Pyridachlometyl, a novel fungicide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) should be worn at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or PVA gloves are recommended. Nitrile gloves are not recommended.[1] |
| Eye Protection | Safety goggles or glasses | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin and Body Protection | Fully-buttoned lab coat | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | To prevent inhalation of dust or vapors.[3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in compliance with local, state, and federal regulations.
Step 1: Waste Collection
-
All waste containing this compound, including pure forms and solutions, must be collected in a designated, sealable, and airtight waste container that is compatible with the chemical.[1]
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[1]
Step 2: Storage of Waste
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area.[1]
-
The storage area should be away from direct sunlight, heat, sparks, flames, or any other source of ignition.[1]
-
Segregate this compound waste from incompatible materials such as strong oxidizers and acids.[1]
Step 3: Arrange for Professional Disposal
-
The disposal of this compound waste must be handled by a licensed and authorized waste disposal contractor.[3]
-
Provide the waste disposer with detailed information about the waste, including its composition and concentration, as specified in the Safety Data Sheet.[3]
-
When the container is full or no longer in use, complete a Chemical Collection Request Form and arrange for its pickup by the designated waste management service.[1]
Step 4: Container Decontamination and Disposal
-
Empty packaging completely before disposal.[3]
-
Properly rinse the empty container. The rinse water should be collected and treated as hazardous waste.[4] Do not pour the rinse water down the drain or on the ground.[4]
-
After thorough rinsing, the container can be taken for recycling, recovery, or disposal in accordance with local regulations.[3] Puncture the container to prevent reuse.[5]
Step 5: Spill Management
-
In the event of a small spill, absorb the material with an inert, dry substance and place it in a sealed container for disposal as hazardous waste.[1]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office or emergency services.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
